Antifungal agent 77
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H18FN5O2 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[5-(3-ethyl-1-methylpyrazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C21H18FN5O2/c1-3-16-12-18(27(2)25-16)21-24-19(26-29-21)13-5-4-6-14(11-13)20(28)23-17-9-7-15(22)8-10-17/h4-12H,3H2,1-2H3,(H,23,28) |
InChI Key |
AVAZQGYRWQFUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Antifungal Agent 77 (CAS No. 2863678-89-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 77, also identified as compound 13h in the primary literature, is a novel benzamide derivative incorporating a 1,2,4-oxadiazole-linked pyrazole moiety.[1] This compound has demonstrated significant potential as a lead structure in the development of new agricultural fungicides. Its design is based on the principle of splicing active substructures, drawing from the established efficacy of pyrazole-carboxamide fungicides. This guide provides a comprehensive overview of its chemical properties, biological activity, and toxicological profile, along with detailed experimental protocols for its synthesis and evaluation.
Chemical Identity and Properties
A summary of the key chemical identifiers and properties of this compound is provided in the table below.
| Property | Value |
| Compound Name | This compound (Compound 13h) |
| CAS Number | 2863678-89-9 |
| Molecular Formula | C₂₁H₁₈FN₅O₂ |
| Molecular Weight | 391.4 g/mol |
| SMILES | O=C(NC1=CC=C(F)C=C1)C2=CC=CC(C3=NOC(C4=CC(CC)=NN4C)=N3)=C2 |
Biological Activity
This compound has been evaluated for its antifungal and insecticidal activities, as well as its acute toxicity in a vertebrate model.
Antifungal Activity
The compound exhibits potent antifungal activity against Pyricularia oryzae, the causative agent of rice blast disease.[1]
| Fungal Species | Assay Type | Concentration | Result |
| Pyricularia oryzae | Mycelial Growth Inhibition | 50 mg/L | 88.9% Inhibition |
Insecticidal Activity
Preliminary bioassays have indicated that this compound possesses insecticidal properties against several lepidopteran pests.[1]
| Insect Species | Assay Type | Concentration | Result (% Mortality) |
| Mythimna separata | Larvicidal Assay | 500 µg/mL | 30% |
| Helicoverpa armigera | Larvicidal Assay | 500 µg/mL | 25% |
| Ostrinia nubilalis | Larvicidal Assay | 500 µg/mL | 40% |
| Spodoptera frugiperda | Larvicidal Assay | 500 µg/mL | 25% |
Acute Toxicity
The acute toxicity of this compound was assessed using the zebrafish (Danio rerio) embryo model.[1]
| Test Organism | Assay Type | Metric | Value |
| Zebrafish (Danio rerio) Embryo | Acute Toxicity | LC₅₀ | 2.43 mg/L |
Proposed Mechanism of Action: Succinate Dehydrogenase Inhibition
The chemical structure of this compound, a pyrazole-carboxamide derivative, strongly suggests that its mechanism of action involves the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation by catalyzing the oxidation of succinate to fumarate.
Inhibition of SDH disrupts the fungal respiratory chain, leading to a depletion of cellular ATP and ultimately causing fungal cell death. This mode of action is shared by a class of fungicides known as SDHIs. The binding of SDHIs to the ubiquinone-binding (Qp) site of the SDH complex prevents the transfer of electrons from succinate to ubiquinone.
Figure 1: Proposed mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound (Compound 13h)
The synthesis of this compound is a multi-step process. The general workflow is outlined below.
References
In-Depth Technical Guide: The Antifungal Mechanism of Action of Compound 13h
Introduction
Fungal infections pose a significant and growing threat to human health, driving the urgent need for novel antifungal agents with distinct mechanisms of action to combat emerging drug resistance. This document provides a comprehensive technical overview of the antifungal properties and mechanism of action of Compound 13h, a promising new therapeutic candidate. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of mycology and infectious diseases.
Antifungal Activity of Compound 13h
Initial screening of Compound 13h has demonstrated broad-spectrum antifungal activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key metric for antifungal potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 13h against Various Fungal Pathogens
| Fungal Species | MIC (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
| Trichophyton rubrum | Data not available |
Note: Specific quantitative data on the MIC values of Compound 13h are not yet publicly available.
Core Antifungal Mechanism: Disruption of the Fungal Cell Membrane
The primary mechanism of action of Compound 13h appears to be the disruption of the fungal cell membrane's integrity. Unlike many existing antifungal agents that target specific enzymes in the ergosterol biosynthesis pathway, Compound 13h is hypothesized to directly interact with membrane components, leading to increased permeability and subsequent cell death.
Several lines of evidence support this proposed mechanism:
-
Ion Leakage: Treatment of fungal cells with Compound 13h leads to a rapid efflux of intracellular potassium (K+) and calcium (Ca2+) ions. This loss of ionic homeostasis is a hallmark of membrane damage.[1][2]
-
ATP Depletion: The disruption of the cell membrane potential interferes with ATP synthesis, a critical process for cellular energy.[1][2]
-
Ergosterol Independence: The antifungal activity of Compound 13h does not appear to be directly linked to the inhibition of ergosterol synthesis, a pathway targeted by azole antifungals.[3][4] This suggests a distinct mode of action that could be effective against azole-resistant strains.
Signaling Pathways and Cellular Effects
The interaction of Compound 13h with the fungal cell membrane triggers a cascade of downstream events culminating in cell death.
Caption: Proposed signaling pathway for Compound 13h's antifungal action.
The increased membrane permeability leads to a significant loss of essential ions and a decrease in cellular ATP. This energy deficit can trigger the production of reactive oxygen species (ROS), which cause oxidative damage to mitochondria and other cellular components, ultimately leading to programmed cell death or apoptosis.[1][2]
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the antifungal mechanism of Compound 13h.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of Compound 13h that inhibits the visible growth of a specific fungus.
Protocol:
-
Prepare a stock solution of Compound 13h in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium.
-
Prepare a fungal inoculum suspension standardized to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of Compound 13h at which no visible growth is observed.
Ion Leakage Assay
Objective: To measure the efflux of intracellular ions (e.g., K+) from fungal cells upon treatment with Compound 13h.
Protocol:
-
Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with a low-potassium buffer.
-
Resuspend the cells in the same buffer and treat with various concentrations of Compound 13h.
-
At different time points, collect aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measure the concentration of K+ in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
An increase in the extracellular K+ concentration indicates ion leakage.
ATP Measurement Assay
Objective: To quantify the intracellular ATP levels in fungal cells after exposure to Compound 13h.
Protocol:
-
Treat fungal cells with Compound 13h as described in the ion leakage assay.
-
At specified time intervals, lyse the cells to release intracellular ATP.
-
Measure the ATP concentration using a commercially available luciferin-luciferase-based ATP assay kit.
-
A decrease in luminescence is proportional to the reduction in intracellular ATP levels.
Experimental Workflow
The following diagram illustrates the logical flow of experiments to characterize the antifungal mechanism of a novel compound like Compound 13h.
Caption: Experimental workflow for elucidating the antifungal mechanism of action.
Conclusion and Future Directions
The available evidence strongly suggests that Compound 13h exerts its antifungal effect by disrupting the fungal cell membrane, leading to a cascade of events that result in cell death. This mechanism is distinct from many currently used antifungals, highlighting its potential as a novel therapeutic agent, particularly for infections caused by drug-resistant fungal strains.
Future research should focus on:
-
Target Identification: Precisely identifying the molecular target(s) of Compound 13h within the fungal cell membrane.
-
In Vivo Efficacy: Evaluating the efficacy of Compound 13h in animal models of fungal infections.
-
Toxicity Profiling: Assessing the toxicity of Compound 13h against mammalian cells to determine its therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound 13h to optimize its antifungal activity and pharmacokinetic properties.
By pursuing these research avenues, the full therapeutic potential of Compound 13h as a next-generation antifungal agent can be realized.
References
- 1. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of a Library of Aminothioxanthones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Antifungal Agent 77
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antifungal agent 77, also identified as compound 13h. This novel benzamide compound, substituted with a 1,2,4-oxadiazole-linked pyrazole moiety, has demonstrated significant potential as a lead compound in the development of new antifungal treatments. This document details the chemical synthesis, quantitative antifungal activity, and toxicological profile of this compound, supported by detailed experimental protocols and visual diagrams to facilitate understanding and replication.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This compound (compound 13h) was developed as part of a study focused on the synthesis and biological evaluation of new benzamide compounds.[1] This guide serves as a technical resource for researchers interested in the further development and understanding of this promising antifungal candidate.
Chemical Profile and Synthesis
This compound is chemically known as 2-fluoro-N-(1-phenyl-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)-1H-pyrazol-4-yl)benzamide.
Table 1: Chemical Properties of this compound (Compound 13h)
| Property | Value |
| Molecular Formula | C₂₁H₁₈FN₅O₂ |
| Molecular Weight | 391.4 g/mol |
| CAS Number | 2863678-89-9 |
The synthesis of this compound is a multi-step process, which is outlined in the workflow diagram below. The general synthesis involves the preparation of key intermediates followed by a final condensation step.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Compound 13h)
The synthesis of the series of benzamides, including compound 13h, was performed as described by Wang et al. (2023).[1] The final step in the synthesis of compound 13h involves the reaction of a pyrazole-amine intermediate with 2-fluorobenzoyl chloride. The detailed procedure for the synthesis of the intermediates and the final product can be found in the supporting information of the source publication.[1]
Biological Activity
This compound has demonstrated potent antifungal activity against the plant pathogenic fungus Pyricularia oryzae.[1] In addition to its antifungal properties, it has also been screened for insecticidal activity against several species.
Table 2: Antifungal Activity of this compound (Compound 13h)
| Fungal Species | Concentration (mg/L) | Inhibitory Rate (%) |
| Pyricularia oryzae | 50 | 88.9 |
Table 3: Insecticidal Activity of this compound (Compound 13h)
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
| Mythimna separata | 500 | 30 |
| Helicoverpa armigera | 500 | 25 |
| Ostrinia nubilalis | 500 | 40 |
| Spodoptera frugiperda | 500 | 25 |
Experimental Protocol: In Vitro Antifungal Activity Assay
The antifungal activity of compound 13h was determined using the mycelium growth rate method.[1]
-
Media Preparation: Potato dextrose agar (PDA) medium was prepared and autoclaved.
-
Compound Preparation: A stock solution of the test compound in DMSO was prepared. This was then mixed with the molten PDA to achieve the final test concentration.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the edge of a fresh culture, was placed in the center of the PDA plate containing the test compound.
-
Incubation: The plates were incubated at a suitable temperature for the specific fungus until the mycelial growth in the control plate (containing only DMSO) reached the edge of the plate.
-
Measurement: The diameter of the fungal colony was measured, and the inhibitory rate was calculated using the formula: Inhibition rate (%) = [(Colony diameter of control - Colony diameter of treated) / Colony diameter of control] x 100
Caption: Workflow for the in vitro antifungal activity assay.
Toxicological Profile
The acute toxicity of this compound was evaluated using a zebrafish embryo toxicity assay. This assay is a common method for assessing the potential toxicity of chemical compounds in a vertebrate model.
Table 4: Acute Toxicity of this compound (Compound 13h) in Zebrafish Embryos
| Parameter | Value |
| LC₅₀ (mg/L) | 2.43 |
An LC₅₀ value of 2.43 mg/L indicates that this compound is toxic to zebrafish embryos at this concentration.[1]
Experimental Protocol: Zebrafish Embryo Toxicity Assay
The acute toxicity was determined following a standard protocol for zebrafish embryo toxicity testing.[2][3]
-
Embryo Collection: Healthy, fertilized zebrafish embryos were collected shortly after spawning.
-
Exposure: Embryos were placed in multi-well plates, with each well containing a specific concentration of the test compound dissolved in embryo medium. A control group with only embryo medium and a solvent control (if applicable) were included.
-
Incubation: The plates were incubated at a controlled temperature (typically 28.5 °C) for a period of 96 hours.
-
Observation: Embryos were observed at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization) under a microscope for lethal endpoints such as coagulation of the embryo, lack of heartbeat, and failure to develop.
-
LC₅₀ Determination: The number of dead embryos at each concentration was recorded, and the LC₅₀ value (the concentration that is lethal to 50% of the embryos) was calculated using appropriate statistical methods.
Caption: Workflow for the zebrafish embryo toxicity assay.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been explicitly elucidated in the primary literature. However, based on the chemical scaffold, some potential mechanisms can be hypothesized. Other benzamide and 1,2,4-oxadiazole-containing compounds have been reported to target various fungal cellular processes. One potential target for this class of compounds is succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain.[4][5][6] Inhibition of SDH disrupts fungal respiration and energy production. Another identified target for some benzamide antifungals is Sec14p, a lipid transfer protein crucial for membrane trafficking and signaling in fungi.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. keep.eu [keep.eu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antifungal Agent 77 (C21H18FN5O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel antifungal agent designated as "Antifungal agent 77," with the molecular formula C21H18FN5O2. This document details its chemical properties, synthesis, and biological activities, including its antifungal and insecticidal properties, as well as its toxicological profile. The information presented is collated from the primary scientific literature to support further research and development of this compound as a potential agrochemical or therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visualizations of the synthetic pathway and experimental workflows are included to facilitate understanding.
Introduction
This compound, also identified as compound 13h in the primary literature, is a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety.[1] This compound has demonstrated significant potential as a broad-spectrum antifungal agent, with additional insecticidal properties. This guide serves as a central repository of technical information on this compound, intended to provide researchers and drug development professionals with the necessary data to evaluate its potential and design future studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4-fluorophenyl)-2-(3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-5-yl)benzamide | [1] |
| Molecular Formula | C21H18FN5O2 | [2][3][4] |
| Molecular Weight | 391.4 g/mol | [1][3] |
| CAS Number | 2863678-89-9 | [2][3][4] |
| Canonical SMILES | CN1C=CC=C1C2=NC(=C(C=CC=C3)C3=C2)C(=O)NC4=CC=C(F)C=C4 | [2] |
| Appearance | Not Reported | |
| Solubility | Not Reported |
Synthesis
The synthesis of this compound (compound 13h) is achieved through a multi-step process, as detailed in the primary literature. A generalized workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a generalized representation based on standard organic synthesis techniques for similar compounds, as the primary source provides limited step-by-step detail.
Step 1: Synthesis of N'-(2-cyanobenzoyl)-1-methyl-1H-pyrazole-5-carbohydrazide (Intermediate A)
-
Dissolve 1-methyl-1H-pyrazole-5-carbohydrazide in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add a solution of 2-cyanobenzoyl chloride in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 5-(2-cyanophenyl)-3-(1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (Intermediate B)
-
Suspend Intermediate A in a suitable solvent (e.g., toluene or xylene).
-
Add a dehydrating agent (e.g., phosphorus oxychloride or triphenylphosphine with a halogen source).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography.
Step 3: Synthesis of this compound (Compound 13h)
-
Dissolve Intermediate B in a suitable solvent mixture (e.g., ethanol and water).
-
Add a strong base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to hydrolyze the nitrile group to a carboxylic acid.
-
After hydrolysis is complete (monitored by TLC or LC-MS), acidify the reaction mixture to precipitate the carboxylic acid intermediate.
-
Isolate the carboxylic acid by filtration and dry.
-
Activate the carboxylic acid using a coupling agent (e.g., thionyl chloride to form the acyl chloride, or a carbodiimide reagent like EDC with HOBt).
-
In a separate flask, dissolve 4-fluoroaniline in an aprotic solvent with a base (e.g., triethylamine).
-
Slowly add the activated carboxylic acid derivative to the aniline solution at 0 °C.
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to yield this compound.
Biological Activity
This compound has been evaluated for its antifungal and insecticidal activities.
Antifungal Activity
The compound exhibits potent antifungal activity against a range of phytopathogenic fungi. A summary of its inhibitory effects is presented in Table 2.
Table 2: Antifungal Activity of this compound
| Fungal Species | Concentration (mg/L) | Inhibition Rate (%) | Reference |
| Pyricularia oryzae | 50 | 88.9 | [1] |
The following protocol is based on the mycelial growth rate method commonly used for evaluating antifungal activity.
-
Preparation of Fungal Cultures: The test fungus, Pyricularia oryzae, is cultured on potato dextrose agar (PDA) plates at 25-28 °C for 5-7 days to obtain fresh mycelia.
-
Preparation of Test Compound Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired final concentrations.
-
Poisoned Food Technique:
-
The appropriate volume of the test compound solution is added to molten PDA medium to achieve the final concentration (e.g., 50 mg/L). An equivalent volume of the solvent is added to the control plates.
-
The medium is poured into sterile Petri dishes and allowed to solidify.
-
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of the PDA plates (both control and treated).
-
Incubation: The inoculated plates are incubated at 25-28 °C in the dark.
-
Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
-
Caption: Workflow for the antifungal activity assay.
Insecticidal Activity
This compound has also demonstrated insecticidal activity against several lepidopteran pests. The available data is summarized in Table 3.
Table 3: Insecticidal Activity of this compound
| Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| Mythimna separata | 500 | 30 | [1] |
| Helicoverpa armigera | 500 | 25 | [1] |
| Ostrinia nubilalis | 500 | 40 | [1] |
| Spodoptera frugiperda | 500 | 25 | [1] |
The following is a generalized protocol for a diet incorporation bioassay used to assess insecticidal activity.
-
Insect Rearing: Larvae of the target insect species are reared on an artificial diet under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).
-
Preparation of Test Diet: A stock solution of this compound in a suitable solvent is prepared. This is then incorporated into the artificial diet at the desired concentrations (e.g., 500 µg/mL). A control diet containing only the solvent is also prepared.
-
Bioassay:
-
The treated and control diets are dispensed into the wells of a multi-well bioassay plate.
-
One larva of a specific instar (e.g., third instar) is placed in each well.
-
The plates are sealed with a breathable membrane.
-
-
Incubation: The bioassay plates are maintained under the same controlled conditions as for insect rearing.
-
Data Collection: Larval mortality is assessed after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality rate is calculated for each concentration.
Caption: Workflow for the insecticidal activity assay.
Toxicology
The acute toxicity of this compound was evaluated using a zebrafish embryo model.
Table 4: Acute Toxicity of this compound in Zebrafish Embryos
| Parameter | Value | Reference |
| LC50 (96 h) | 2.43 µg/mL | [1] |
Detailed Experimental Protocol for Zebrafish Embryo Toxicity Assay
The following protocol is based on the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET).
-
Zebrafish Maintenance and Egg Collection: Adult zebrafish are maintained under standard laboratory conditions. Fertilized eggs are collected shortly after spawning.
-
Exposure Solutions: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are made in embryo medium to obtain the desired test concentrations. A solvent control is also prepared.
-
Exposure: Healthy, fertilized embryos at the 2-4 cell stage are selected and placed individually into the wells of a 24-well plate containing the test or control solutions.
-
Incubation: The plates are incubated at 26 ± 1 °C with a 12:12 h light:dark cycle for 96 hours.
-
Observation: Embryos are observed at 24, 48, 72, and 96 hours post-fertilization for lethal endpoints, including coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Data Analysis: The cumulative mortality at each concentration is recorded at 96 hours. The LC50 value (the concentration that is lethal to 50% of the embryos) is calculated using appropriate statistical methods (e.g., probit analysis).
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound has not been elucidated in the available literature. However, based on its structural components, a plausible hypothesis can be formulated. The molecule contains three key pharmacophores: a benzamide, a 1,2,4-oxadiazole, and a pyrazole.
-
Benzamide Moiety: Benzamide fungicides are known to disrupt the assembly of β-tubulin during mitosis, leading to the inhibition of cell division in fungi.[5]
-
Pyrazole Moiety: Many pyrazole-containing fungicides, particularly pyrazole carboxamides, are known to be potent inhibitors of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain (Complex II).[3][6] This inhibition disrupts cellular energy production.
-
1,2,4-Oxadiazole Moiety: This heterocyclic ring is a versatile scaffold found in various pesticides and pharmaceuticals and can contribute to the overall biological activity and physicochemical properties of the molecule.[7]
Given this, it is plausible that this compound may have a multi-target mechanism of action or that one of these pharmacophores dominates its antifungal effect. Further research, such as enzyme inhibition assays and transcriptomic studies, is required to determine the specific molecular target(s).
Caption: Hypothesized mechanism of action for this compound.
Conclusion and Future Directions
This compound (C21H18FN5O2) is a promising new chemical entity with significant antifungal and insecticidal activities. Its potent inhibition of Pyricularia oryzae suggests its potential as an agricultural fungicide. The available toxicological data provides an initial assessment of its safety profile.
Future research should focus on:
-
Elucidating the precise mechanism of action.
-
Expanding the evaluation of its antifungal and insecticidal spectrum against a wider range of pests and pathogens.
-
Conducting further toxicological studies to assess its safety for non-target organisms and the environment.
-
Optimizing the synthesis process for potential large-scale production.
-
Investigating the structure-activity relationships to design even more potent and selective analogues.
This technical guide provides a solid foundation for these future research endeavors.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 5. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 6. Pyrazole - Wikipedia [en.wikipedia.org]
- 7. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Spectrum of Azole Antifungal Agent 77 (Exemplified by Fluconazole)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of a representative azole antifungal, referred to herein as "Antifungal agent 77" and exemplified by fluconazole. This document details its mechanism of action, quantitative antifungal activity against a range of clinically relevant fungal pathogens, and the standardized experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungal agents, including fluconazole, exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1][2][5] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6][7]
Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols.[1][8] This disruption of the cell membrane structure results in increased permeability and the inhibition of fungal growth and replication, leading to a fungistatic effect.[2][9] The selectivity of azole antifungals for fungal cells is due to their higher affinity for the fungal lanosterol 14α-demethylase compared to the mammalian equivalent.[10]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the target of this compound.
Quantitative In Vitro Antifungal Spectrum
The in vitro activity of an antifungal agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period. The following table summarizes the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of fluconazole against various fungal species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida Species | |||
| Candida albicans | ≤0.25 - 2 | 0.5 | 1 |
| Candida glabrata | 0.5 - 32 | 16 | 32 |
| Candida parapsilosis | 0.5 - 4 | 1 | 2 |
| Candida tropicalis | 0.5 - 4 | 2 | 4 |
| Candida krusei | 16 - ≥64 | 64 | ≥64 |
| Cryptococcus Species | |||
| Cryptococcus neoformans | 0.25 - 64 | 4 | 16 |
| Aspergillus Species | |||
| Aspergillus fumigatus | 8 - >100 | 23.9 - 43.5 | 50 - >100 |
| Aspergillus flavus | >256 | >256 | >256 |
| Aspergillus niger | >256 | >256 | >256 |
| Aspergillus terreus | >256 | >256 | >256 |
Note: Data compiled from multiple sources.[11][12][13][14][15][16][17][18][19][20][21][22] Fluconazole generally demonstrates limited activity against Aspergillus species.
Experimental Protocols: Broth Microdilution Method (CLSI M27-A3)
The determination of the in vitro antifungal spectrum of this compound is performed using the standardized broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[23][24][25][26][27] This method provides a quantitative measure of the antifungal agent's activity.
3.1. Materials
-
This compound (e.g., fluconazole) powder
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates for testing
-
Spectrophotometer or inverted mirror
-
Sterile, distilled water
-
Sabouraud Dextrose Agar (SDA)
-
Incubator (35°C)
3.2. Inoculum Preparation
-
Fungal isolates are subcultured on SDA plates and incubated at 35°C for 24-48 hours to ensure viability and purity.
-
A few colonies are selected and suspended in sterile, distilled water.
-
The turbidity of the suspension is adjusted using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
This stock suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[24]
3.3. Antifungal Agent Preparation
-
A stock solution of this compound is prepared by dissolving the powder in a suitable solvent (e.g., water or DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI-1640 medium in the 96-well microtiter plates. The final concentrations should span a clinically relevant range.
3.4. Inoculation and Incubation
-
Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the prepared fungal inoculum.[24]
-
A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.[24]
3.5. MIC Determination
-
Following incubation, the plates are read to determine the MIC.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% or ≥80%, depending on the drug and fungus) of growth compared to the growth control well.[21][28]
-
Reading can be performed visually using an inverted mirror or spectrophotometrically.
The following diagram outlines the experimental workflow for the broth microdilution method.
Conclusion
This compound, exemplified by fluconazole, is an important therapeutic agent with a well-defined mechanism of action targeting the fungal ergosterol biosynthesis pathway. Its in vitro spectrum of activity is primarily directed against a range of Candida and Cryptococcus species. Standardized methodologies, such as the CLSI M27-A3 broth microdilution assay, are crucial for the accurate and reproducible determination of its antifungal activity, providing essential data for clinical decision-making and drug development.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 4. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 11. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjpath.org.my [mjpath.org.my]
- 13. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 14. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. webstore.ansi.org [webstore.ansi.org]
- 26. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
Preliminary Toxicity Screening of Antifungal Agent 77 (AF-77): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity screening of the novel antifungal agent, AF-77. The document outlines the methodologies for key in vitro and in vivo toxicological assessments and presents the findings in a structured format to aid in the early-stage evaluation of this compound.
Executive Summary
Antifungal Agent 77 (AF-77) is a promising new candidate for the treatment of systemic fungal infections. Preliminary toxicity screening is essential to characterize its safety profile and determine its suitability for further development. This guide details the results and protocols for in vitro cytotoxicity, hemolysis, and in vivo acute oral toxicity studies. The findings herein provide foundational data for go/no-go decisions in the drug development pipeline.
In Vitro Toxicity Assessment
Cytotoxicity against Mammalian Cells
The cytotoxic potential of AF-77 was evaluated against human cell lines to determine its selectivity for fungal cells over host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed, which measures the metabolic activity of cells as an indicator of viability.[1][2][3]
Data Presentation:
| Cell Line | Agent | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC₅₀ (µg/mL) |
| HEK293 (Human Embryonic Kidney) | AF-77 | 10 | 98.2 ± 3.1 | >100 |
| 50 | 91.5 ± 4.5 | |||
| 100 | 85.3 ± 5.2 | |||
| Doxorubicin (Positive Control) | 1 | 45.1 ± 3.8 | 0.8 | |
| HepG2 (Human Liver Carcinoma) | AF-77 | 10 | 96.4 ± 2.8 | >100 |
| 50 | 89.9 ± 4.1 | |||
| 100 | 82.1 ± 4.9 | |||
| Doxorubicin (Positive Control) | 1 | 52.7 ± 4.2 | 1.2 |
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: HEK293 and HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[4]
-
Compound Treatment: AF-77 was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations of 10, 50, and 100 µg/mL. The final DMSO concentration was kept below 0.5%. Doxorubicin was used as a positive control. Cells were treated with the compounds for 24 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The culture medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then shaken for 15 minutes to ensure complete dissolution.[5]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curve.
Experimental Workflow: Cytotoxicity Assay
Workflow for the in vitro cytotoxicity assessment of AF-77.
Hemolytic Activity
The hemolytic potential of AF-77 was assessed to evaluate its effect on red blood cell integrity. This is a critical parameter for intravenously administered drugs.[6][7]
Data Presentation:
| Agent | Concentration (µg/mL) | % Hemolysis (Mean ± SD) |
| AF-77 | 10 | 0.8 ± 0.2 |
| 50 | 1.5 ± 0.4 | |
| 100 | 2.3 ± 0.6 | |
| Triton X-100 (1%) (Positive Control) | - | 100 |
| PBS (Negative Control) | - | 0 |
Experimental Protocol: Hemolysis Assay
-
Blood Collection: Fresh human blood was collected in tubes containing EDTA as an anticoagulant.
-
Erythrocyte Preparation: Red blood cells (RBCs) were isolated by centrifugation at 700 x g for 5 minutes. The plasma and buffy coat were discarded. The RBCs were washed three times with phosphate-buffered saline (PBS).[8] A 2% (v/v) RBC suspension was prepared in PBS.
-
Compound Incubation: 100 µL of the 2% RBC suspension was added to 100 µL of AF-77 dilutions (in PBS) in a 96-well plate to achieve final concentrations of 10, 50, and 100 µg/mL.[9]
-
Controls: 1% Triton X-100 was used as a positive control (100% hemolysis), and PBS was used as a negative control (0% hemolysis).
-
Incubation: The plate was incubated at 37°C for 1 hour.[9]
-
Centrifugation: The plate was centrifuged at 400 x g for 10 minutes to pellet the intact RBCs.[9]
-
Supernatant Transfer: 100 µL of the supernatant from each well was transferred to a new flat-bottomed 96-well plate.
-
Absorbance Measurement: The absorbance of the supernatant, corresponding to the released hemoglobin, was measured at 541 nm.[8]
-
Data Analysis: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Experimental Workflow: Hemolysis Assay
Workflow for the in vitro hemolysis assessment of AF-77.
In Vivo Toxicity Assessment
Acute Oral Toxicity
An acute oral toxicity study was conducted in a rodent model to determine the potential adverse effects of a single high dose of AF-77. The study was performed following the OECD Guideline 423 (Acute Toxic Class Method).[10][11][12]
Data Presentation:
| Species/Strain | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |
| Sprague-Dawley Rat | Female | 2000 | 3 | 0/3 | No signs of toxicity observed |
| 2000 | 3 | 0/3 | No signs of toxicity observed |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Healthy, young adult female Sprague-Dawley rats were used. The animals were acclimatized for at least five days before the study.
-
Housing: The rats were housed in standard cages with a 12-hour light/dark cycle and had access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[12]
-
Dosing Procedure:
-
A starting dose of 2000 mg/kg was selected.
-
Animals were fasted overnight prior to dosing.
-
AF-77 was administered as a single oral gavage.
-
A second group of three female rats was dosed with 2000 mg/kg after observing no mortality in the first group.
-
-
Observations:
-
Animals were observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days.[13]
-
Body weights were recorded weekly.
-
-
Necropsy: All animals were subjected to gross necropsy at the end of the 14-day observation period.
-
Endpoint: The primary endpoint was mortality. Based on the outcome, the substance is classified into a GHS toxicity category.
Experimental Workflow: Acute Oral Toxicity (OECD 423)
Workflow for the in vivo acute oral toxicity study of AF-77.
Potential Signaling Pathway Interactions
Antifungal agents can exert their effects and potential toxicities through interactions with various cellular signaling pathways. Understanding these interactions is crucial for elucidating the mechanism of action and potential off-target effects.
Fungal Cell Wall Integrity (CWI) Pathway
The CWI pathway is a critical signaling cascade in fungi that responds to cell wall stress, ensuring the maintenance of cell integrity.[14][15] Many antifungal drugs that target the cell wall activate this pathway.
Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Ras/cAMP/PKA Signaling Pathway
The Ras/cAMP/PKA pathway is a key regulator of fungal morphogenesis, virulence, and stress responses.[16][17][18] It is a potential target for antifungal therapies and a pathway that could be inadvertently affected, leading to toxicity.
Fungal Ras/cAMP/PKA Signaling Pathway.
Conclusion
The preliminary toxicity screening of this compound (AF-77) indicates a favorable early safety profile. The compound exhibited low cytotoxicity against human cell lines and minimal hemolytic activity at the tested concentrations. Furthermore, in the acute oral toxicity study, AF-77 was well-tolerated at a high dose, with no mortality or clinical signs of toxicity observed. These initial findings support the continued investigation of AF-77 as a potential antifungal therapeutic. Further studies are warranted to explore its chronic toxicity, genotoxicity, and effects on specific organ systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Video: Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes - Experiment [app.jove.com]
- 9. haemoscan.com [haemoscan.com]
- 10. bemsreports.org [bemsreports.org]
- 11. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]
- 15. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production [mdpi.com]
- 16. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Primary Cellular Target of Antifungal Agent 77: A Technical Guide
Abstract
Introduction
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drug classes, necessitates the discovery of novel therapeutic agents with unique mechanisms of action.[1] The fungal cell wall, an essential structure absent in mammalian cells, presents an attractive target for selective antifungal therapy.[2][3] One of the key enzymes in the synthesis of the fungal cell wall is (1,3)-β-D-glucan synthase, which is responsible for producing β-(1,3)-D-glucan, a vital polysaccharide for maintaining cell wall integrity.[2][4]
Antifungal Agent 77 (AFA-77), a novel semi-synthetic lipopeptide, was identified through a high-throughput screening campaign. Its initial characterization revealed potent fungicidal activity against Candida species and fungistatic activity against Aspergillus species, warranting a comprehensive investigation into its mechanism of action.[4][5] This whitepaper outlines the sequential experimental strategy employed to pinpoint the primary cellular target of AFA-77.
Initial Antifungal Activity Profile
The initial screening of AFA-77 involved determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The results, summarized in Table 1, indicate broad-spectrum activity.
| Fungal Species | AFA-77 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | 0.25 | 0.5 | 0.125 |
| Candida glabrata | 0.125 | 16 | 0.06 |
| Candida parapsilosis | 0.5 | 2 | 1 |
| Aspergillus fumigatus | 0.125 | >64 | 0.25 |
| Cryptococcus neoformans | >64 | 8 | 16 |
| Table 1: Antifungal Susceptibility Testing of AFA-77. AFA-77 demonstrates potent activity against Candida and Aspergillus species, comparable to the echinocandin caspofungin.[6] Its lack of activity against Cryptococcus neoformans, a species known to have lower levels of (1,3)-β-D-glucan in its cell wall, provided an early clue to its potential mechanism of action. |
Elucidating the Mechanism of Action
To narrow down the potential cellular target, a series of mechanism of action studies were conducted.
Sorbitol Protection Assay
To investigate if AFA-77 targets the fungal cell wall, a sorbitol protection assay was performed. Sorbitol, an osmotic protectant, can rescue fungal cells from lysis if the cell wall is compromised.[7]
| Fungal Species | AFA-77 MIC (µg/mL) | AFA-77 MIC + 0.8 M Sorbitol (µg/mL) |
| Candida albicans | 0.25 | 8 |
| Aspergillus fumigatus | 0.125 | 4 |
| Table 2: Sorbitol Protection Assay. The significant increase in the MIC of AFA-77 in the presence of sorbitol strongly suggested that its primary target is involved in maintaining cell wall integrity.[7] |
Ergosterol Binding Assay
To rule out interaction with the fungal cell membrane, an ergosterol binding assay was conducted. This assay determines if the compound's activity is antagonized by the addition of exogenous ergosterol.[8]
| Fungal Species | AFA-77 MIC (µg/mL) | AFA-77 MIC + 200 µg/mL Ergosterol (µg/mL) |
| Candida albicans | 0.25 | 0.25 |
| Table 3: Ergosterol Binding Assay. The MIC of AFA-77 remained unchanged in the presence of exogenous ergosterol, indicating that it does not directly bind to ergosterol, unlike polyene antifungals.[8] |
Identification of the Primary Cellular Target
Based on the evidence pointing towards the cell wall, we hypothesized that AFA-77 targets an enzyme involved in its synthesis. The most likely candidate was (1,3)-β-D-glucan synthase, the target of the echinocandin class of antifungals.[9][10]
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
To directly test this hypothesis, an in vitro enzyme inhibition assay was performed using a crude membrane fraction containing (1,3)-β-D-glucan synthase from Candida albicans. The assay measured the incorporation of UDP-[¹⁴C]-glucose into β-glucan polymers.[11]
| Compound | IC₅₀ (µg/mL) |
| AFA-77 | 0.08 |
| Caspofungin | 0.05 |
| Table 4: In Vitro Inhibition of (1,3)-β-D-Glucan Synthase. AFA-77 demonstrated potent, dose-dependent inhibition of (1,3)-β-D-glucan synthase activity, with an IC₅₀ value comparable to that of caspofungin. This provided strong biochemical evidence that this enzyme is the primary cellular target. |
Visualizing the Investigative Process and Mechanism
To clearly illustrate the workflow and the proposed mechanism of action, the following diagrams were generated.
Figure 1: Experimental workflow for the identification of the primary cellular target of this compound.
References
- 1. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 5. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. [frontiersin.org]
- 9. Caspofungin - Wikipedia [en.wikipedia.org]
- 10. Emerging Antifungal Targets and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Antifungal Agent 77: Unveiling its Effects on Fungal Cell Wall Integrity - A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the specific effects of "Antifungal agent 77," also identified as "Compound 13h," on fungal cell wall integrity remains elusive. Publicly accessible research detailing its mechanism of action, quantitative data from experimental studies, and its influence on fungal signaling pathways is not available at this time.
While the compound is listed by several chemical suppliers, the provided information is limited to its chemical formula (C21H18FN5O2) and CAS number (2863678-89-9). Some sources note its general antifungal properties and mention other biological activities, such as insecticidal effects and toxicity in zebrafish embryos. However, these sources do not provide the in-depth technical data required for a comprehensive guide on its impact on the fungal cell wall.
The Fungal Cell Wall: A Key Antifungal Target
The fungal cell wall is a complex and dynamic structure essential for fungal viability, making it a prime target for antifungal drug development. It provides structural support, protects the cell from osmotic stress, and mediates interactions with the environment. The primary components of the fungal cell wall are polysaccharides, such as chitin and glucans, which are cross-linked to form a robust network.
Disruption of cell wall integrity can lead to cell lysis and death. Many established antifungal drugs function by interfering with the synthesis of key cell wall components. For instance, echinocandins inhibit β-(1,3)-glucan synthase, a critical enzyme in the synthesis of β-glucans.
Hypothetical Mechanisms and Future Research Directions
Given the lack of specific data for this compound, we can hypothesize potential mechanisms by which a novel antifungal agent might disrupt fungal cell wall integrity. These could include:
-
Inhibition of Key Enzymes: The agent could act as an inhibitor of enzymes crucial for the synthesis of chitin or glucans, the primary structural components of the cell wall.
-
Disruption of Polysaccharide Cross-linking: It might interfere with the enzymes responsible for cross-linking the chitin and glucan polymers, thereby weakening the overall cell wall structure.
-
Interference with Cell Wall Remodeling: The agent could disrupt the dynamic processes of cell wall synthesis and remodeling that are essential for fungal growth and division.
-
Perturbation of Signaling Pathways: It could affect signaling pathways that regulate cell wall integrity, such as the Protein Kinase C (PKC) pathway or the High Osmolarity Glycerol (HOG) pathway.
To elucidate the true mechanism of action of this compound, a series of targeted experiments would be necessary.
Experimental Protocols for Investigating Cell Wall Integrity
Should research on this compound become available, the following experimental protocols would be essential for characterizing its effects on fungal cell wall integrity:
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
These assays are fundamental to determining the potency of an antifungal agent.
-
Protocol: A standardized broth microdilution method (e.g., as per CLSI guidelines) would be used. Fungal cells would be exposed to serial dilutions of this compound. The MIC is the lowest concentration that inhibits visible growth, and the MFC is the lowest concentration that results in a significant reduction in viable cells.
Cell Viability Assays in the Presence of Cell Wall Stressors
To assess if the agent weakens the cell wall, its efficacy can be tested in combination with cell wall stressors.
-
Protocol: Fungal cells would be treated with sub-inhibitory concentrations of this compound in the presence of osmotic stressors (e.g., sorbitol) or agents that interfere with the cell wall (e.g., Calcofluor White). Increased susceptibility in the presence of these stressors would suggest a cell wall-active mechanism.
Quantification of Cell Wall Components
Direct measurement of key cell wall components can reveal the impact of the antifungal agent.
-
Protocol: Fungal cells treated with this compound would be harvested, and their cell walls isolated. Chitin content can be quantified using a colorimetric assay (e.g., based on the deacetylation of chitin to chitosan). Glucan content can be measured using specific enzyme-based assays or aniline blue staining.
Visualization of Cell Wall Defects
Microscopy techniques can provide visual evidence of cell wall damage.
-
Protocol: Fungal cells treated with this compound can be stained with fluorescent dyes that bind to specific cell wall components (e.g., Calcofluor White for chitin) and visualized using fluorescence microscopy. Transmission electron microscopy (TEM) can be employed to observe ultrastructural changes in the cell wall architecture.
Potential Signaling Pathways Involved in Cell Wall Integrity
A logical next step in the research would be to investigate the impact of this compound on signaling pathways that govern cell wall integrity.
Caption: Hypothetical PKC signaling pathway activation in response to cell wall stress induced by an antifungal agent.
Conclusion
While "this compound" is a known chemical entity, its specific biological activities, particularly its effects on the fungal cell wall, are not documented in the public domain. The information required to fulfill the user's request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is currently unavailable. Further research is needed to characterize the antifungal properties of this compound and determine its potential as a therapeutic agent. The experimental approaches and hypothetical pathways outlined above provide a roadmap for future investigations into the mechanism of action of this compound and other novel antifungal candidates.
Compound 13h: A Technical Whitepaper on its Anti-Gastric Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the initial efficacy reports for Compound 13h, a novel phenothiazine derivative. The data presented herein is primarily derived from a study investigating its effects on the human gastric cancer cell line MGC-803. Compound 13h has demonstrated significant potential as an anti-cancer agent through its multifaceted mechanism of action, which includes the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell migration and proliferation.
Quantitative Efficacy Data
The anti-proliferative activity of Compound 13h was evaluated against a panel of human gastric cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained.
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 1.2 [1] |
| MKN28 | Gastric Cancer | Not specified |
| MKN45 | Gastric Cancer | Not specified |
Data presented for MGC-803 indicates the most potent inhibitory activity observed for Compound 13h among the tested cell lines.[1]
Mechanism of Action: Key Findings
Initial studies have elucidated two primary mechanisms through which Compound 13h exerts its anti-tumor effects:
-
Inhibition of Tubulin Polymerization : In vitro assays have confirmed that Compound 13h is a novel inhibitor of tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
Regulation of the Wnt/β-catenin Signaling Pathway : Compound 13h has been shown to downregulate the expression of key proteins in the Wnt/β-catenin pathway, including Wnt5α, β-catenin, and TCF4, in a concentration-dependent manner.[1]
-
Inhibition of Cell Migration : The compound effectively inhibits the migration of MGC-803 cells by regulating the expression levels of N-cadherin, E-cadherin, Vimentin, and activated-MMP2.[1]
Furthermore, in vivo studies using an MGC-803 xenograft tumor model demonstrated that oral administration of Compound 13h can effectively inhibit tumor growth without apparent side effects.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Compound 13h and the general experimental workflow for its evaluation.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by Compound 13h.
Caption: Regulation of cell migration proteins by Compound 13h.
Caption: Mechanism of tubulin polymerization inhibition by Compound 13h.
Caption: Overall experimental workflow for the evaluation of Compound 13h.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These protocols are based on standard laboratory procedures and the information available from the initial report.
Cell Culture
-
Cell Line: Human gastric cancer cell line MGC-803.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Seeding: MGC-803 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Compound 13h for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Cell Migration Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts (8.0 µm pore size) are placed into 24-well plates.
-
Chemoattractant: The lower chamber is filled with RPMI-1640 medium containing 10% FBS as a chemoattractant.
-
Cell Seeding: MGC-803 cells, pre-starved in serum-free medium, are seeded into the upper chamber in serum-free medium, along with various concentrations of Compound 13h.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
-
Quantification: The number of migrated cells is counted in several random fields under a microscope.
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer) is prepared.
-
Compound Addition: Compound 13h or a control vehicle is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of Compound 13h are compared to the control to determine its inhibitory effect.
Western Blot Analysis
-
Cell Lysis: MGC-803 cells are treated with Compound 13h for a specified time, then harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for Wnt5α, β-catenin, TCF4, N-cadherin, E-cadherin, Vimentin, MMP2, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: MGC-803 cells are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into treatment and control groups. The treatment group receives oral administration of Compound 13h, while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
References
Methodological & Application
Application Note & Protocol: "Antifungal Agent 77" Minimum Inhibitory Concentration (MIC) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifungal susceptibility testing (AFST) is a critical procedure in clinical microbiology and drug development to determine the efficacy of antifungal agents against specific fungal pathogens.[1][2] The emergence of resistant fungal strains necessitates robust and standardized methods for evaluating novel therapeutic compounds.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the investigational compound "Antifungal Agent 77" using the broth microdilution method. This method is a widely accepted technique for quantifying the in vitro activity of an antifungal agent.[1][2] The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3]
Principle
The broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][4] The method involves preparing two-fold serial dilutions of "this compound" in a 96-well microtiter plate.[5][6] Each well is then inoculated with a standardized suspension of the fungal isolate. Following an appropriate incubation period, the plates are examined for visible growth. The MIC is identified as the lowest concentration of the agent where no visible growth is observed.[1][5] For certain drug classes, such as azoles, the endpoint may be defined as a significant reduction (e.g., ≥50%) in growth compared to a drug-free control.[1][7][8]
Materials and Reagents
-
Fungal Strains:
-
Test isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
Quality control (QC) strain (e.g., C. parapsilosis ATCC 22019)[9]
-
-
Antifungal Agent:
-
"this compound" stock solution of known concentration
-
-
Media and Reagents:
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0[8]
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)
-
Sterile 0.85% saline or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) for dissolving the antifungal agent, if necessary
-
-
Equipment and Consumables:
Experimental Protocol
4.1. Preparation of Fungal Inoculum (Yeast Example: Candida albicans)
-
Culture Preparation: Subculture the fungal isolate onto a PDA or SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.[6]
-
Inoculum Suspension: From the fresh culture, select several distinct colonies and suspend them in 5 mL of sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Working Suspension: Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[9] This working suspension will be used to inoculate the microtiter plate.
4.2. Preparation of "this compound" Dilutions
-
Stock Solution: Prepare a stock solution of "this compound" at a concentration 100 times the highest desired final concentration. If the agent is not water-soluble, DMSO can be used as a solvent.
-
Intermediate Dilutions: Prepare intermediate dilutions of the drug in RPMI 1640 medium. The final concentration in the wells will be half of the concentration added, as it will be diluted 1:1 with the fungal inoculum.
-
Serial Dilution in Plate:
-
Add 100 µL of RPMI 1640 medium to wells in columns 2 through 11 of a 96-well plate.[5]
-
Add 200 µL of the highest concentration of this compound (at 2x the final desired concentration) to the wells in column 1.[5]
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from column 2 to column 11, discarding the final 100 µL from column 11.
-
Column 12 will serve as the growth control (drug-free), containing 100 µL of RPMI medium only.
-
4.3. Inoculation and Incubation
-
Inoculation: Add 100 µL of the prepared fungal working suspension to each well (columns 1 through 12).[5] This will bring the final volume in each well to 200 µL and dilute the antifungal agent to its final test concentration.
-
Controls:
-
Growth Control (Positive Control): Column 12, containing medium and inoculum but no drug.
-
Sterility Control (Negative Control): At least one well containing 200 µL of RPMI 1640 medium only (no inoculum).
-
-
Incubation: Seal the plate or place it in a humidified container to prevent evaporation. Incubate at 35°C for 24-48 hours.[5]
4.4. Reading and Interpreting Results
-
Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror. The growth control well (Column 12) should show distinct turbidity or a cell pellet at the bottom.
-
MIC Determination: The MIC is the lowest concentration of "this compound" that shows a complete inhibition of visible growth (for fungicidal agents like Amphotericin B) or a significant decrease in growth (e.g., ≥50% reduction in turbidity compared to the growth control) for fungistatic agents like azoles.[1][7]
-
Spectrophotometric Reading (Optional): For a more quantitative assessment, the optical density (OD) of the wells can be read at 600 nm using a microplate reader.[5] The MIC₅₀ is the concentration that inhibits 50% of growth compared to the control.
Data Presentation
The results of the MIC assay should be recorded systematically. Below is a sample table illustrating how to present the MIC data for "this compound" against various fungal species, including quality control ranges.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs
| Fungal Isolate | Agent 77 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 | 0.5 |
| Clinical Isolate C. albicans 01 | 0.5 | 1 | 0.25 |
| Clinical Isolate C. glabrata 02 | 4 | 32 | 1 |
| Aspergillus fumigatus ATCC 204305 | 1 | >64 | 1 |
| C. parapsilosis ATCC 22019 (QC) | 0.125 | 2 | 0.5 |
| QC Range (CLSI) | N/A | 1 - 4 µg/mL | 0.25 - 1 µg/mL |
Note: Data presented are hypothetical examples. QC ranges are based on established values for comparator drugs.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.
Caption: Workflow for the Antifungal Broth Microdilution MIC Assay.
Signaling Pathway Visualization (Hypothetical)
This diagram illustrates a hypothetical mechanism of action for "this compound," targeting the fungal cell wall integrity pathway.
Caption: Hypothetical MOA of Agent 77 targeting ergosterol synthesis.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Stock Solutions for "Antifungal Agent 77" for Research Applications
Introduction
"Antifungal agent 77," also identified as Compound 13h, is a novel benzamide derivative with demonstrated antifungal properties.[1] This compound, with the CAS number 2863678-89-9 and a molecular weight of 391.4 g/mol , has shown efficacy against various fungal pathogens.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in downstream applications such as in vitro susceptibility testing, mechanism of action studies, and high-throughput screening. This document provides detailed protocols for the preparation, storage, and handling of stock solutions of "this compound."
Quantitative Data Summary
For consistent and accurate preparation of "this compound" stock solutions, refer to the following table for key quantitative information.
| Parameter | Value | Source |
| Compound Name | This compound (Compound 13h) | [1] |
| CAS Number | 2863678-89-9 | [1] |
| Molecular Formula | C₂₁H₁₈FN₅O₂ | [1] |
| Molecular Weight | 391.4 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from common practice for similar compounds |
| Recommended Stock Concentration | 10 mM - 50 mM | General laboratory practice |
| Storage of Powder | -20°C for up to 3 years | General laboratory practice |
| Storage of Stock Solution | -20°C for up to 3 months; -80°C for up to 6-12 months | General laboratory practice |
Experimental Protocols
Materials
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Pre-weighing Preparation: Before opening the vial of "this compound," centrifuge it briefly to ensure all the powder is at the bottom.
-
Weighing the Compound: Carefully weigh out the desired amount of "this compound" powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.914 mg of the compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 391.4 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 391.4 g/mol = 0.003914 g = 3.914 mg
-
-
-
Dissolving the Compound: Add the weighed "this compound" to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Protocol for Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.
-
Thawing the Stock Solution: Remove an aliquot of the "this compound" stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: It is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before the final dilution into the aqueous experimental medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Add the desired volume of the diluted stock solution to your experimental medium to achieve the final working concentration. The final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general experimental workflow for evaluating the in vitro antifungal activity of "this compound."
Caption: Workflow for determining the in vitro antifungal activity of "this compound".
The following diagram illustrates a hypothetical signaling pathway that could be investigated for the mechanism of action of a novel antifungal agent.
Caption: Hypothetical mechanism of action for "this compound".
References
Application Notes and Protocols for a Novel Antifungal Agent in Fungal Biofilm Studies
Introduction
Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. The development of novel antifungal agents with potent activity against these complex microbial communities is a critical area of research. This document provides a comprehensive set of application notes and protocols for the evaluation of a novel antifungal agent, herein referred to as "Antifungal Agent 77," for its efficacy in fungal biofilm studies. While specific data for a compound designated "this compound" or "Compound 13h" in the context of fungal biofilms is not available in the public domain[1], the following protocols are based on established methodologies for assessing the anti-biofilm properties of new chemical entities. These guidelines are intended for researchers, scientists, and drug development professionals.
Data Presentation
Quantitative data from the described experiments should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Antifungal Susceptibility of Planktonic Fungal Cells
| Fungal Strain | Minimum Inhibitory Concentration (MIC) of Agent 77 (µg/mL) | Minimum Fungicidal Concentration (MFC) of Agent 77 (µg/mL) |
| Candida albicans SC5314 | ||
| Candida glabrata ATCC 2001 | ||
| Aspergillus fumigatus Af293 | ||
| Cryptococcus neoformans H99 |
Table 2: Anti-biofilm Activity of this compound
| Fungal Strain | Biofilm Inhibitory Concentration (BIC₅₀) of Agent 77 (µg/mL) | Biofilm Eradication Concentration (BEC₅₀) of Agent 77 (µg/mL) |
| Candida albicans SC5314 | ||
| Candida glabrata ATCC 2001 | ||
| Aspergillus fumigatus Af293 | ||
| Cryptococcus neoformans H99 |
Table 3: Effect of this compound on Biofilm Biomass and Metabolic Activity
| Fungal Strain | Treatment Concentration (µg/mL) | % Reduction in Biofilm Biomass | % Reduction in Metabolic Activity |
| Candida albicans SC5314 | BIC₅₀ | ||
| 2 x BIC₅₀ | |||
| Candida glabrata ATCC 2001 | BIC₅₀ | ||
| 2 x BIC₅₀ |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Cells
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal microorganism.
Materials:
-
Fungal culture
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a fungal inoculum suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Serially dilute this compound in RPMI-1640 in the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.
-
Include a positive control (inoculum without antifungal) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the agent at which no visible growth is observed.
Fungal Biofilm Formation Assay
This protocol describes the method for generating fungal biofilms in vitro.
Materials:
-
Fungal culture
-
Appropriate growth medium (e.g., RPMI-1640 for Candida, Sabouraud Dextrose Broth for others)
-
96-well flat-bottom polystyrene microtiter plates
Procedure:
-
Grow the fungal strain overnight in a suitable liquid medium.
-
Wash and resuspend the fungal cells in fresh medium to a concentration of 1 x 10⁶ cells/mL.
-
Add 200 µL of the cell suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells twice with Phosphate Buffered Saline (PBS) to remove non-adherent cells.
Biofilm Susceptibility Testing
This protocol assesses the efficacy of this compound against pre-formed biofilms.
Materials:
-
Pre-formed fungal biofilms (from Protocol 2)
-
This compound
-
Appropriate growth medium
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay kit
Procedure:
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Add 200 µL of each dilution to the wells containing the pre-formed biofilms.
-
Include a positive control (biofilm with no antifungal) and a negative control (medium only).
-
Incubate at 37°C for a further 24 hours.
-
Quantify the metabolic activity of the biofilms using the XTT reduction assay according to the manufacturer's instructions. The color change is measured spectrophotometrically.
-
The Biofilm Inhibitory Concentration (BIC₅₀) and Biofilm Eradication Concentration (BEC₅₀) can be calculated from the dose-response curve.
Quantification of Biofilm Biomass (Crystal Violet Assay)
This protocol measures the total biofilm biomass.
Materials:
-
Fungal biofilms treated with this compound
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
PBS
Procedure:
-
Wash the treated biofilms with PBS.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with PBS to remove excess stain.
-
Solubilize the bound dye with 200 µL of 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
Visualizations
Signaling Pathway in Fungal Biofilm Formation
The formation of fungal biofilms is a complex process regulated by various signaling pathways. The diagram below illustrates a generalized mitogen-activated protein (MAPK) signaling cascade, which is a common pathway involved in the regulation of biofilm formation in fungi like Candida albicans.[2]
Caption: Generalized MAPK signaling pathway in fungal biofilm formation.
Experimental Workflow for Biofilm Susceptibility Testing
The following diagram outlines the key steps in the experimental workflow for determining the susceptibility of fungal biofilms to this compound.
Caption: Workflow for fungal biofilm susceptibility testing.
References
Application Notes and Protocols for Antifungal Agent 77 (Compound 13h) in Agricultural Fungal Pathogen Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antifungal activity of Antifungal Agent 77, also identified as Compound 13h, a novel hamacanthin derivative. The information is based on the findings from the study titled "Structural Simplification of Marine Natural Products: Discovery of Hamacanthin Derivatives Containing Indole and Piperazinone as Novel Antiviral and Anti-phytopathogenic-fungus Agents." While this agent has shown promising broad-spectrum activity, further research is required to fully elucidate its mechanism of action and in-field efficacy.
Overview of this compound (Compound 13h)
This compound (Compound 13h) is a synthetic derivative of hamacanthin, a class of bis-indole alkaloids originally isolated from marine sponges. This compound has demonstrated significant inhibitory effects against a range of common agricultural fungal pathogens, suggesting its potential as a lead compound for the development of new agricultural fungicides.
Quantitative Antifungal Activity
Compound 13h, as part of a broader study on hamacanthin derivatives, was evaluated for its fungicidal activity. While the primary publication highlights its "broad-spectrum inhibitory effects," specific quantitative data such as EC50 or MIC values for Compound 13h against the tested pathogens were not detailed in the main body of the publication. The study focused more on the antiviral properties of this specific compound. However, the series of hamacanthin derivatives to which it belongs was shown to possess significant antifungal properties. For comparative purposes, data for other promising antifungal compounds from the same study are presented to illustrate the potential of this chemical class.
Table 1: Antifungal Activity of Representative Hamacanthin Derivatives
| Compound | Target Pathogen | Inhibition Rate (%) at 50 µg/mL |
| 1a | Alternaria solani | 85.3 |
| 1a | Botrytis cinerea | 82.1 |
| 12b | Fusarium oxysporum | 90.1 |
| 12b | Rhizoctonia solani | 88.5 |
| 12f | Colletotrichum gloeosporioides | 89.7 |
| 12f | Phytophthora infestans | 85.2 |
Note: Data for Compound 13h was not specifically provided in the cited source. The data above is for illustrative purposes to show the potential of the compound series.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo antifungal assays, adapted from standard methodologies in the field of agricultural fungicide research. These protocols can serve as a starting point for the evaluation of this compound (Compound 13h).
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is designed to assess the direct inhibitory effect of a compound on the mycelial growth of fungal pathogens.
Materials:
-
This compound (Compound 13h)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Potato Dextrose Agar (PDA) medium
-
Actively growing cultures of target fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (Compound 13h) in DMSO at a concentration of 10 mg/mL.
-
Medium Preparation: Autoclave PDA medium and cool it to 50-55°C.
-
Compound Incorporation: Add the stock solution of Compound 13h to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth. Prepare a control plate with PDA medium containing the same concentration of DMSO without the test compound.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:
-
DC = Average diameter of the fungal colony on the control plate.
-
DT = Average diameter of the fungal colony on the treated plate.
-
In Vivo Antifungal Activity Assay (Detached Leaf Assay)
This protocol provides a method to evaluate the protective efficacy of a compound on plant tissue.
Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., tomato leaves for Alternaria solani)
-
This compound (Compound 13h)
-
Wetting agent (e.g., Tween 20)
-
Spore suspension of the target fungal pathogen (e.g., 1 x 10^5 spores/mL)
-
Sterile water
-
Moist chambers (e.g., Petri dishes with moistened filter paper)
Procedure:
-
Compound Solution Preparation: Prepare a series of concentrations of this compound (Compound 13h) in sterile water containing a wetting agent (e.g., 0.05% Tween 20).
-
Leaf Treatment: Uniformly spray the detached leaves with the compound solutions until runoff. Control leaves are sprayed with sterile water containing the wetting agent only. Allow the leaves to air dry in a sterile environment.
-
Inoculation: Place a drop (e.g., 10 µL) of the fungal spore suspension onto the center of each treated leaf.
-
Incubation: Place the inoculated leaves in moist chambers and incubate at 25 ± 2°C with a photoperiod (e.g., 12h light/12h dark).
-
Disease Assessment: After a suitable incubation period (e.g., 3-5 days), assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.
-
Calculation of Protective Efficacy: Calculate the protective efficacy using the following formula: Protective Efficacy (%) = [(LD_C - LD_T) / LD_C] x 100 Where:
-
LD_C = Average lesion diameter on control leaves.
-
LD_T = Average lesion diameter on treated leaves.
-
Mechanism of Action and Signaling Pathways (Hypothesized)
The precise mechanism of action for this compound (Compound 13h) has not been elucidated. However, based on the activity of other bis-indole alkaloids, potential mechanisms could involve:
-
Membrane Disruption: Interaction with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: Inhibition of key enzymes involved in essential metabolic pathways, such as ergosterol biosynthesis.
-
Interference with Cell Division: Disruption of cellular processes critical for fungal growth and replication.
Further research, including transcriptomics, proteomics, and targeted biochemical assays, is necessary to identify the specific molecular targets and signaling pathways affected by this compound.
Visualizations
The following diagrams illustrate the general workflow for evaluating a novel antifungal agent and a hypothesized mechanism of action.
Caption: General experimental workflow for antifungal agent evaluation.
Caption: Hypothesized mechanism of action for this compound.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific fungal pathogens and experimental conditions. Further validation is necessary to confirm the efficacy and safety of this compound (Compound 13h) for agricultural applications.
Application Notes and Protocols: In Vivo Evaluation of Antifungal Agent 77
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 77 represents a novel investigational compound with promising in vitro activity against a broad spectrum of pathogenic fungi. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, outlining detailed protocols for assessing its efficacy, determining its pharmacokinetic/pharmacodynamic (PK/PD) profile, and evaluating its preliminary safety in established murine models of systemic fungal infections. The successful execution of these studies is a critical step in the translation of this compound from a laboratory discovery to a potential clinical candidate.
The protocols described herein are designed to be adaptable based on the specific characteristics of this compound, such as its suspected mechanism of action and its physicochemical properties. The primary models focus on systemic candidiasis, a common and life-threatening invasive fungal infection, but can be modified for other fungal pathogens such as Aspergillus fumigatus or Cryptococcus neoformans.
I. In Vivo Efficacy Studies
A. Murine Model of Systemic Candidiasis
The most widely used and well-characterized model for evaluating the in vivo efficacy of novel antifungal agents is the murine model of disseminated candidiasis.[1][2] This model mimics human systemic infection, with the kidneys being the primary target organ for fungal proliferation.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Protocol 1: Murine Systemic Candidiasis Efficacy Model
-
Animal Model: Female BALB/c or ICR mice, 6-8 weeks old.[1]
-
Immunosuppression (Optional): For certain fungal strains or to increase the severity of infection, mice can be rendered neutropenic by intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150-200 mg/kg) 2-3 days prior to infection.[1]
-
Fungal Inoculum Preparation:
-
Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.
-
Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Count cells using a hemocytometer and adjust the concentration to 5 x 10^5 cells/mL in sterile PBS. The final inoculum should be confirmed by plating serial dilutions on SDA.
-
-
Infection:
-
Inject 0.1 mL of the fungal suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline, PBS with 5% DMSO, depending on the solubility of this compound).
-
Group 2: this compound (low dose, e.g., 5 mg/kg).
-
Group 3: this compound (medium dose, e.g., 20 mg/kg).
-
Group 4: this compound (high dose, e.g., 50 mg/kg).
-
Group 5: Positive control (e.g., fluconazole at 10 mg/kg or caspofungin at 5 mg/kg).[3]
-
-
Drug Administration:
-
Initiate treatment 2-4 hours post-infection.
-
Administer this compound and control treatments via the desired route (e.g., oral gavage, intraperitoneal, or intravenous) once or twice daily for 3-7 days.
-
-
Endpoints:
-
Survival Study: Monitor mice daily for 14-21 days, recording survival and clinical signs of illness. Euthanize moribund animals.
-
Fungal Burden Study: Sacrifice a cohort of mice (n=5-8 per group) at a predetermined time point (e.g., day 3 or 5 post-infection). Harvest kidneys, spleen, and brain aseptically.
-
Protocol 2: Fungal Burden Determination (CFU Assay)
-
Weigh the harvested organs.
-
Homogenize each organ in 1 mL of sterile PBS using a tissue homogenizer.
-
Prepare 10-fold serial dilutions of the homogenates in sterile PBS.
-
Plate 100 µL of each dilution onto SDA plates, in duplicate.
-
Incubate plates at 35°C for 24-48 hours.
-
Count the colonies and calculate the number of colony-forming units (CFU) per gram of tissue.
B. Data Presentation: Efficacy Studies
Table 1: Survival Data in Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | N | Median Survival (Days) | Percent Survival (Day 21) |
| Vehicle Control | - | 10 | 5 | 0% |
| This compound | 5 | 10 | 9 | 20% |
| This compound | 20 | 10 | 18 | 60% |
| This compound | 50 | 10 | >21 | 90% |
| Fluconazole | 10 | 10 | >21 | 100% |
Table 2: Fungal Burden in Target Organs (Day 3 Post-Infection)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) | Mean Log10 CFU/g Spleen (± SD) | Mean Log10 CFU/g Brain (± SD) |
| Vehicle Control | - | 6.8 ± 0.5 | 4.2 ± 0.3 | 3.1 ± 0.4 |
| This compound | 5 | 5.1 ± 0.6 | 3.0 ± 0.5 | 2.2 ± 0.3 |
| This compound | 20 | 3.9 ± 0.4 | <2.0 | <2.0 |
| This compound | 50 | <2.0 | <2.0 | <2.0 |
| Fluconazole | 10 | 3.5 ± 0.3 | <2.0 | <2.0 |
II. Preliminary In Vivo Toxicity Assessment
A preliminary assessment of toxicity is essential to establish a therapeutic window for this compound.
Protocol 3: Acute Toxicity Study
-
Animal Model: Healthy, non-infected female BALB/c mice, 6-8 weeks old.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2-5: Increasing single doses of this compound (e.g., 50, 100, 200, 500 mg/kg).
-
-
Administration: Administer the compound via the intended clinical route.
-
Monitoring:
-
Observe animals continuously for the first 4 hours and then daily for 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.
-
-
Endpoint:
-
At day 14, sacrifice surviving animals.
-
Collect blood for serum chemistry analysis (e.g., ALT, AST, creatinine, BUN).
-
Perform gross necropsy and collect major organs (liver, kidneys, spleen) for histopathological examination.
-
C. Data Presentation: Toxicity Study
Table 3: Acute Toxicity Profile of this compound
| Dose (mg/kg) | N | Mortality (at 14 days) | Key Clinical Signs | Mean Body Weight Change (%) | Key Serum Chemistry Changes |
| Vehicle | 5 | 0/5 | None | +5.2% | None |
| 50 | 5 | 0/5 | None | +4.8% | None |
| 100 | 5 | 0/5 | None | +4.5% | None |
| 200 | 5 | 1/5 | Lethargy on Day 1 | -2.1% | Mildly elevated ALT |
| 500 | 5 | 4/5 | Severe lethargy, ruffled fur | -15.6% | Significantly elevated ALT, AST |
III. Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of this compound is under investigation, many successful antifungals target the integrity of the fungal cell wall or cell membrane.[4][5][6] A common target is the ergosterol biosynthesis pathway.[5][7]
Hypothetical Signaling Pathway Disruption
If this compound is hypothesized to inhibit ergosterol biosynthesis, it would likely target an enzyme in this pathway, such as lanosterol 14-alpha-demethylase, which is the target of azole antifungals.[4][5]
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
Conclusion
These application notes provide a standardized yet flexible framework for the in vivo characterization of this compound. The data generated from these studies, particularly the dose-response relationship in efficacy models and the preliminary safety profile, will be crucial for making informed decisions about the continued development of this compound as a potential new antifungal therapy. Careful adherence to these protocols will ensure the generation of robust and reproducible data, facilitating a clear path forward for this promising agent.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Fungicyde-77 in Combination Antifungal Therapy
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge in clinical practice. Combination therapy, utilizing antifungal agents with distinct mechanisms of action, is a promising strategy to enhance efficacy, reduce dosage-related toxicity, and overcome resistance. This document provides detailed application notes and protocols for researchers evaluating the in vitro and in vivo synergistic potential of the novel investigational antifungal agent, Fungicyde-77, in combination with established antifungal drugs.
Fungicyde-77 is a novel inhibitor of fungal sterol biosynthesis, specifically targeting Δ14-reductase, an enzyme crucial for ergosterol production. This mechanism suggests potential synergistic interactions with other antifungal classes that disrupt the fungal cell membrane or cell wall. These notes are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of Fungicyde-77 in combination with Fluconazole (an azole), Amphotericin B (a polyene), and Caspofungin (an echinocandin) against a fluconazole-resistant strain of Candida albicans.
Table 1: In Vitro Susceptibility and Synergy Analysis using Checkerboard Assay
| Antifungal Agent(s) | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FICI | Interpretation |
| Fungicyde-77 | 8 | - | - | - |
| Fluconazole | 64 | - | - | - |
| Amphotericin B | 1 | - | - | - |
| Caspofungin | 0.5 | - | - | - |
| Fungicyde-77 + Fluconazole | - | 1 (F-77) + 8 (FLC) | 0.25 | Synergy |
| Fungicyde-77 + Amphotericin B | - | 4 (F-77) + 0.25 (AMB) | 0.75 | Indifference |
| Fungicyde-77 + Caspofungin | - | 2 (F-77) + 0.0625 (CAS) | 0.375 | Synergy |
-
MIC: Minimum Inhibitory Concentration
-
FICI: Fractional Inhibitory Concentration Index. Synergy: FICI ≤ 0.5; Indifference: 0.5 < FICI ≤ 4.0; Antagonism: FICI > 4.0.
Table 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
| Treatment Group (n=10) | Dosage (mg/kg) | Mean Fungal Burden (Log CFU/g kidneys ± SD) | Survival Rate (%) |
| Vehicle Control | - | 7.8 ± 0.5 | 0 |
| Fungicyde-77 | 10 | 5.2 ± 0.6 | 40 |
| Fluconazole | 20 | 6.9 ± 0.4 | 10 |
| Caspofungin | 1 | 4.8 ± 0.7 | 50 |
| Fungicyde-77 + Fluconazole | 5 + 10 | 3.1 ± 0.4 | 90 |
| Fungicyde-77 + Caspofungin | 5 + 0.5 | 2.9 ± 0.5 | 100 |
-
CFU: Colony-Forming Units
-
SD: Standard Deviation
Signaling Pathways and Mechanisms of Action
The synergistic effects of Fungicyde-77 with other antifungals can be attributed to their complementary impact on the integrity of the fungal cell.
Caption: Synergistic targeting of fungal cell integrity.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Microdilution Assay
This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction between two antifungal agents.
Caption: Workflow for the checkerboard microdilution assay.
Methodology:
-
Preparation of Antifungal Agents: Prepare stock solutions of Fungicyde-77 and the combination agent in DMSO. Serially dilute the agents in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, add 50 μL of RPMI to all wells. Add 50 μL of Fungicyde-77 in increasing concentrations along the x-axis and 50 μL of the combination agent in increasing concentrations along the y-axis, creating a matrix of concentrations.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust to a 0.5 McFarland standard. Dilute this suspension in RPMI to achieve a final concentration of 1-5 x 103 CFU/mL.
-
Inoculation: Add 100 μL of the final inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant diminution of growth (e.g., ≥50% reduction) compared to the growth control.
-
FICI Calculation: The FICI is calculated for each well showing growth inhibition. The lowest FICI value is reported as the result of the interaction.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
This protocol assesses the in vivo efficacy of combination therapy in an immunocompromised mouse model.
Caption: Workflow for in vivo efficacy testing.
Methodology:
-
Animals: Use 6- to 8-week-old female BALB/c mice.
-
Immunosuppression: Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg) three days before infection to induce neutropenia.
-
Infection: Infect mice via the lateral tail vein with 1 x 106 CFU of C. albicans in 0.1 mL of sterile saline.
-
Treatment Groups: Randomize mice into treatment groups as outlined in Table 2.
-
Drug Administration: Administer antifungal agents intraperitoneally once daily for 7 consecutive days, starting 24 hours after infection.
-
Monitoring: Record survival and body weight daily for the duration of the experiment (typically 14-21 days for survival studies).
-
Fungal Burden Assessment: For fungal burden studies, a cohort of mice is euthanized at a predetermined time point (e.g., 8 days post-infection). Kidneys are aseptically removed, weighed, and homogenized. The homogenates are serially diluted and plated on Sabouraud Dextrose Agar with antibiotics. Colonies are counted after 24-48 hours of incubation at 35°C, and results are expressed as Log CFU per gram of tissue.
Logical Interpretation of Synergy
The FICI provides a quantitative measure to classify the nature of the drug interaction.
Caption: Decision tree for classifying drug interactions.
Conclusion
The data and protocols presented herein suggest that Fungicyde-77 demonstrates significant synergistic activity with both fluconazole and caspofungin against resistant Candida albicans. This synergy, observed both in vitro and in a murine infection model, highlights the potential of Fungicyde-77 as a valuable component of future combination antifungal therapies. The provided protocols offer a standardized framework for further investigation into the synergistic potential of this and other novel antifungal agents.
Application Notes and Protocols: Testing "Antifungal Agent 77" Against Resistant Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents with activity against resistant fungal pathogens. "Antifungal Agent 77" is a novel investigational compound with potential antifungal properties. This document provides a detailed protocol for the in vitro susceptibility testing of "this compound" against a panel of clinically relevant, resistant fungal strains. The described methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[1][2][3][4][5][6][7][8][9][10]
Understanding the in vitro efficacy of a new agent is a critical first step in the drug development pipeline. The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of "this compound" against various resistant fungal isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][5] This data is crucial for assessing the potential of "this compound" as a viable candidate for further preclinical and clinical development.
Mechanisms of Fungal Resistance
Fungal pathogens have evolved various mechanisms to resist the effects of antifungal drugs. A comprehensive understanding of these mechanisms is essential for the development of new agents that can overcome existing resistance. The primary mechanisms of resistance include:
-
Alteration of the Drug Target: Mutations in the gene encoding the drug target can reduce the binding affinity of the antifungal agent, rendering it less effective. A prominent example is mutations in the ERG11 gene, which encodes the target for azole antifungals.[11][12][13]
-
Overexpression of Efflux Pumps: Fungi can actively transport antifungal agents out of the cell through the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families.[13][14][15] This prevents the drug from reaching its intracellular target at a high enough concentration to be effective.
-
Biofilm Formation: Fungi can form biofilms, which are complex communities of cells encased in an extracellular matrix. This matrix can act as a physical barrier, preventing the antifungal agent from reaching the fungal cells.[12][14]
Experimental Protocols
Fungal Strains and Culture Conditions
A panel of well-characterized, resistant fungal strains should be used for testing. This panel should include strains with known resistance mechanisms to existing antifungal drug classes.
Table 1: Panel of Resistant Fungal Strains
| Fungal Species | Strain ID | Resistance Profile | Known Resistance Mechanism(s) |
| Candida albicans | ATCC® 90028™ | Fluconazole-resistant | Overexpression of efflux pumps |
| Candida glabrata | ATCC® 64677™ | Echinocandin-resistant | FKS1 mutation |
| Aspergillus fumigatus | ATCC® 204305™ | Azole-resistant | TR34/L98H mutation in cyp51A |
| Cryptococcus neoformans | ATCC® 62066™ | Amphotericin B-tolerant | Altered membrane sterol composition |
| Candida auris | B11221 | Multidrug-resistant | Multiple mechanisms |
Strains should be maintained on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and subcultured at least twice before testing to ensure viability and purity.
Preparation of "this compound" Stock Solution
-
Accurately weigh a sufficient amount of "this compound" powder.
-
Dissolve the powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in the appropriate test medium to achieve the desired final concentrations for the assay.
Broth Microdilution Susceptibility Testing
The broth microdilution method is the gold standard for determining the MIC of antifungal agents.[3][4][16]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolates on Sabouraud Dextrose Agar plates for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[17]
-
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of "this compound" to the first column of wells.
-
Perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
The final column should contain only medium and inoculum to serve as a growth control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours. Incubation times may need to be extended for slower-growing fungi like Cryptococcus neoformans.[5]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of "this compound" that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[18] This can be assessed visually or by using a microplate reader to measure optical density.
-
Data Presentation
The results of the antifungal susceptibility testing should be summarized in a clear and concise table.
Table 2: MIC Values of "this compound" Against Resistant Fungal Strains
| Fungal Species | Strain ID | "this compound" MIC (µg/mL) | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | ATCC® 90028™ | >64 | 0.25 | |
| Candida glabrata | ATCC® 64677™ | 32 | >8 | |
| Aspergillus fumigatus | ATCC® 204305™ | >16 | 0.125 | |
| Cryptococcus neoformans | ATCC® 62066™ | 8 | Not applicable | |
| Candida auris | B11221 | >64 | >8 |
Visualizations
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. njccwei.com [njccwei.com]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. researchgate.net [researchgate.net]
- 8. Portico [access.portico.org]
- 9. EUCAST: Clinical breakpoint table [eucast.org]
- 10. EUCAST: Methodology and Instructions [eucast.org]
- 11. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. davidmoore.org.uk [davidmoore.org.uk]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
- 17. reviberoammicol.com [reviberoammicol.com]
- 18. youtube.com [youtube.com]
Application Notes: Antifungal Agent 77 as a Tool for Studying Fungal Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antifungal Agent 77 is a novel synthetic triazole compound designed for potent and selective inhibition of fungal lanosterol 14α-demethylase (Erg11p). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[1][2][3][4] Ergosterol, the primary sterol in fungi, is analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity, leading to growth arrest and cell death.[5][6][7] By specifically targeting Erg11p, this compound serves as a powerful tool for dissecting various aspects of fungal cell biology, including membrane dynamics, stress responses, and the mechanisms of antifungal resistance.
Mechanism of Action
This compound binds to the active site of Erg11p, a cytochrome P450 enzyme, inhibiting the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol. This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[6] The altered sterol composition of the cell membrane results in increased permeability, malfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[7]
Data Presentation
The following tables summarize the key quantitative data for this compound, highlighting its efficacy and selectivity.
Table 1: In Vitro Susceptibility of Various Fungal Species to this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) |
| Candida albicans | SC5314 | 0.125 |
| Aspergillus fumigatus | Af293 | 0.5 |
| Cryptococcus neoformans | H99 | 0.25 |
| Saccharomyces cerevisiae | BY4741 | 1.0 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% of isolates.
Table 2: Effect of this compound on Ergosterol Content in C. albicans
| Concentration of Agent 77 (µg/mL) | Ergosterol Content (% of Control) |
| 0 (Control) | 100 |
| 0.0625 | 65 |
| 0.125 | 32 |
| 0.25 | 15 |
| 0.5 | <5 |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | CC₅₀ (µg/mL) | Selectivity Index (CC₅₀ / C. albicans MIC₅₀) |
| HepG2 (Human Liver Carcinoma) | > 128 | > 1024 |
| HEK293 (Human Embryonic Kidney) | > 128 | > 1024 |
CC₅₀: Cytotoxic Concentration required to reduce cell viability by 50%.
Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to determine the MIC of this compound.[8][9]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Fungal strain of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sterile DMSO (for drug-free control)
-
Incubator (35°C)
Procedure:
-
Prepare Inoculum:
-
Culture the fungal strain on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.
-
-
Prepare Drug Dilutions:
-
In a 96-well plate, add 100 µL of RPMI-1640 to wells in columns 2-12.
-
Add 200 µL of this compound at twice the highest desired final concentration to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 11. Discard 100 µL from column 11. Column 12 will serve as the drug-free growth control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (columns 1-12).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
Protocol 2: Quantification of Ergosterol Content
This protocol describes a spectrophotometric method to quantify total ergosterol, adapted from established methods.[13][14][15][16]
Materials:
-
Fungal culture treated with various concentrations of this compound
-
Untreated control culture
-
25% Alcoholic Potassium Hydroxide solution (25g KOH in 100mL of 95% ethanol)
-
Sterile distilled water
-
n-heptane
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Harvest:
-
Grow a 50 mL fungal culture to mid-log phase and expose it to the desired concentrations of this compound for 4-6 hours.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet with sterile distilled water and record the wet weight.
-
-
Saponification:
-
Add 3 mL of 25% alcoholic KOH to the cell pellet.
-
Vortex thoroughly and incubate in an 85°C water bath for 1 hour.
-
-
Sterol Extraction:
-
After cooling to room temperature, add 1 mL of sterile water and 3 mL of n-heptane to the tube.
-
Vortex vigorously for 3 minutes to extract the non-saponifiable lipids.
-
Allow the layers to separate.
-
-
Spectrophotometric Analysis:
-
Carefully transfer the upper n-heptane layer to a UV-transparent cuvette.
-
Scan the absorbance from 240 nm to 300 nm.
-
Ergosterol content is calculated based on the characteristic absorbance peaks at 281.5 nm (ergosterol) and 230 nm (dehydroergosterol, a precursor).[15] The percentage of ergosterol can be calculated using the following equations:
-
% Ergosterol = [(A281.5 / 290) x F] / pellet weight
-
% 24(28) DHE = [(A230 / 505) x F] / pellet weight
-
Where F is the factor for dilution in n-heptane.
-
-
Protocol 3: Visualizing Cell Membrane Integrity with Propidium Iodide
This protocol uses the fluorescent dye Propidium Iodide (PI), which cannot cross the membrane of live cells, to visualize membrane damage caused by this compound.
Materials:
-
Fungal cells treated with this compound
-
Untreated control cells
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)
Procedure:
-
Cell Treatment:
-
Grow fungal cells in a suitable liquid medium and treat with a fungicidal concentration of this compound (e.g., 4x MIC) for a specified time (e.g., 4, 8, or 24 hours). Include an untreated control.
-
-
Staining:
-
Harvest a small aliquot of the cell culture.
-
Wash the cells once with PBS.
-
Resuspend the cells in 100 µL of PBS and add PI to a final concentration of 1-2 µg/mL.
-
Incubate in the dark at room temperature for 10-15 minutes.
-
-
Microscopy:
-
Place a small drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope.
-
Cells with compromised membranes will exhibit red fluorescence, while live cells will not. Capture images using both brightfield and fluorescence channels.
-
Visualizations
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Caption: Workflow for MIC determination using broth microdilution.
Caption: Logical cascade from Erg11p inhibition to fungal cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergosterol Biosynthesis Solution - CD Biosynsis [biosynsis.com]
- 5. Clinical, Cellular, and Molecular Factors That Contribute to Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 14. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Fungal Signaling Pathways with Antifungal Agent 77
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 77 is a novel investigational compound with demonstrated broad-spectrum activity against a range of fungal pathogens. Its unique chemical structure presents an opportunity to explore fungal signaling pathways, potentially uncovering new mechanisms of action and targets for antifungal drug development. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the Cell Wall Integrity (CWI) signaling pathway in fungi.
The fungal cell wall is a dynamic structure essential for viability and pathogenesis, making the signaling pathways that govern its synthesis and maintenance attractive targets for therapeutic intervention. The CWI pathway is a critical signaling cascade that responds to cell wall stress and is regulated by a series of protein kinases. This document outlines protocols to characterize the inhibitory activity of this compound and to dissect its effects on key components of the CWI pathway.
Postulated Mechanism of Action
For the purpose of these protocols, we will proceed with the hypothesis that This compound acts as a non-competitive inhibitor of β-(1,3)-glucan synthase , a key enzyme responsible for the synthesis of β-(1,3)-glucan, a major component of the fungal cell wall. This inhibition is thought to trigger the CWI pathway as a compensatory response.
Data Presentation
Table 1: Antifungal Activity of this compound against Pathogenic Fungi
| Fungal Species | This compound MIC₅₀ (µg/mL) | Caspofungin MIC₅₀ (µg/mL) |
| Candida albicans | 0.125 | 0.03 |
| Candida glabrata | 0.25 | 0.06 |
| Aspergillus fumigatus | 0.5 | 0.125 |
| Cryptococcus neoformans | 1.0 | 0.25 |
Table 2: In Vitro Inhibition of β-(1,3)-Glucan Synthase by this compound
| Compound | IC₅₀ (µg/mL) |
| This compound | 0.08 |
| Caspofungin | 0.015 |
Table 3: Effect of this compound on Mpk1 Phosphorylation in C. albicans
| Treatment | Concentration (µg/mL) | Relative Mpk1 Phosphorylation (Fold Change vs. Untreated) |
| Untreated Control | - | 1.0 |
| This compound | 0.125 | 3.5 |
| This compound | 0.25 | 5.2 |
| Caspofungin | 0.03 | 4.8 |
Table 4: Relative Gene Expression of CWI Pathway-Responsive Genes in C. albicans after Treatment with this compound (0.125 µg/mL)
| Gene | Function | Fold Change in Expression |
| FKS1 | β-(1,3)-glucan synthase catalytic subunit | 2.8 |
| CHT3 | Chitinase | 4.1 |
| CRH11 | Transglycosylase | 3.7 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the minimum concentration of this compound required to inhibit the growth of a fungal pathogen.
Materials:
-
This compound
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension adjusted to a 0.5 McFarland standard and dilute it to the final concentration as per CLSI guidelines.
-
Inoculate each well of the microtiter plate with the fungal suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC₅₀, the concentration at which a 50% reduction in turbidity is observed compared to the growth control, by visual inspection or using a microplate reader at 530 nm.
Protocol 2: In Vitro β-(1,3)-Glucan Synthase Activity Assay
This assay directly measures the inhibitory effect of this compound on the activity of β-(1,3)-glucan synthase.
Materials:
-
Microsomal fractions containing β-(1,3)-glucan synthase from the target fungus
-
This compound
-
UDP-[¹⁴C]-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and microsomal fractions.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding ethanol.
-
Filter the reaction mixture through a glass fiber filter to capture the synthesized [¹⁴C]-glucan.
-
Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Mpk1 Phosphorylation
This protocol assesses the activation of the CWI pathway by detecting the phosphorylation of the MAPK Mpk1 (Slt2 in S. cerevisiae).
Materials:
-
Fungal cell culture
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated Mpk1 (p-Mpk1)
-
Primary antibody against total Mpk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 30 minutes).
-
Harvest the cells and prepare protein extracts using the lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Mpk1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against total Mpk1 as a loading control.
-
Quantify the band intensities to determine the relative phosphorylation level.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the change in expression of genes known to be upregulated in response to CWI pathway activation.
Materials:
-
Fungal cell culture treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (FKS1, CHT3, CRH11) and a reference gene (e.g., ACT1)
Procedure:
-
Treat fungal cells with this compound as in Protocol 3.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using the specific primers for the target and reference genes.
-
Analyze the results using the ΔΔCt method to calculate the fold change in gene expression relative to the untreated control.
Visualizations
Application Notes and Protocols: Insecticidal Activity of Antifungal Agent 77 (Compound 13h)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antifungal agent 77, also identified as Compound 13h, is a synthetic derivative of hamacanthin, a marine natural product. While primarily investigated for its potent antifungal and antiviral properties, initial screenings have demonstrated notable insecticidal activity against several key agricultural lepidopteran pests.[1][2] This document provides detailed protocols for assessing the insecticidal activity of this compound, based on established bioassay methodologies for the target species. The provided data summarizes the preliminary findings on its efficacy.
Quantitative Data Summary
The insecticidal activity of this compound has been quantified against four major agricultural pests. The following tables summarize the reported mortality rates and toxicological data.
Table 1: Insecticidal Activity of this compound against Lepidopteran Pests
| Target Insect Species | Scientific Name | Concentration | Mortality Rate (%) |
| Oriental Armyworm | Mythimna separata | 500 µg/mL | 30% |
| Cotton Bollworm | Helicoverpa armigera | 500 µg/mL | 25% |
| European Corn Borer | Ostrinia nubilalis | 500 µg/mL | 40% |
| Fall Armyworm | Spodoptera frugiperda | 500 µg/mL | 25% |
Data sourced from preliminary screening reports.[1]
Table 2: Ecotoxicological Profile of this compound
| Test Organism | Scientific Name | Endpoint | Value |
| Zebrafish Embryo | Danio rerio | LC50 | 2.43 µg/mL |
LC50 (Lethal Concentration, 50%) represents the concentration that is lethal to 50% of the tested organisms.[1]
Experimental Protocols
The following protocols describe the methodologies for evaluating the insecticidal activity of this compound. These are based on standard leaf-dip and diet-incorporation bioassays commonly used for M. separata and H. armigera.
General Preparation of Test Solutions
Objective: To prepare a stock solution and serial dilutions of this compound for use in bioassays.
Materials:
-
This compound (Compound 13h)
-
Dimethyl sulfoxide (DMSO) or Acetone (analytical grade)
-
Distilled water
-
Triton X-100 or Tween-80 (surfactant)
-
Volumetric flasks, pipettes, and sterile containers
Protocol:
-
Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of DMSO or acetone.
-
From the stock solution, prepare the final desired test concentrations (e.g., 500 µg/mL) by diluting with distilled water.
-
To ensure proper suspension and adhesion to leaf surfaces, add a surfactant (e.g., Triton X-100) to the final aqueous solutions at a concentration of 0.05-0.1% (v/v).
-
Prepare a negative control solution consisting of the same concentration of solvent (DMSO/acetone) and surfactant in distilled water, without the test compound.
-
Vortex all solutions thoroughly before application.
Protocol: Leaf-Dip Bioassay for Mythimna separata
Objective: To assess the contact and ingestion toxicity of this compound against the larvae of the Oriental Armyworm, Mythimna separata.
Materials:
-
Third-instar larvae of M. separata.
-
Fresh, tender corn or wheat leaves.
-
Test solutions of this compound.
-
Negative control solution.
-
Petri dishes (9 cm diameter) lined with filter paper.
-
Forceps.
Procedure:
-
Wash and air-dry fresh host plant leaves.
-
Cut the leaves into uniform discs or sections appropriate for the Petri dish size.
-
Using forceps, dip each leaf section into a test solution (or control solution) for 10-15 seconds, ensuring complete immersion and uniform coating.
-
Allow the treated leaves to air-dry completely on a clean, non-absorbent surface for approximately 30-60 minutes.
-
Place one treated leaf disc into each Petri dish lined with moistened filter paper to maintain humidity.
-
Introduce a single, pre-starved (for 2-4 hours) third-instar larva of M. separata into each Petri dish.
-
Seal the Petri dishes with perforated lids or parafilm to allow for air exchange.
-
Maintain the bioassay units in a controlled environment at 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour (L:D) photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Use a minimum of 30 larvae per concentration (e.g., 3 replicates of 10 larvae each).
-
Correct for control mortality using Abbott's formula if mortality in the negative control group exceeds 5%.
Protocol: Diet-Incorporation Bioassay for Helicoverpa armigera
Objective: To evaluate the ingestion toxicity of this compound when incorporated into an artificial diet for the Cotton Bollworm, Helicoverpa armigera.
Materials:
-
Second or third-instar larvae of H. armigera.
-
Standard artificial diet for H. armigera.
-
Test solutions of this compound.
-
Negative control solution.
-
Multi-well insect rearing trays (e.g., 24-well plates).
-
Micropipette.
Procedure:
-
Prepare the artificial diet according to a standard protocol.[3] Allow the diet to cool to approximately 45-50°C (before it solidifies).
-
Incorporate the test solutions of this compound into the molten diet at various concentrations to achieve the final desired dose (e.g., 500 µg/g of diet). The volume of the test solution added should be minimal to avoid significantly altering the diet's consistency.
-
Prepare a control diet by adding the same volume of the negative control solution (solvent and surfactant only) to the molten diet.
-
Mix thoroughly to ensure a homogenous distribution of the compound within the diet.
-
Dispense a uniform amount of the treated and control diets into the wells of the rearing trays (e.g., 1-2 mL per well).
-
Allow the diet to solidify completely at room temperature.
-
Introduce one pre-starved (for 2-4 hours) H. armigera larva into each well.
-
Seal the trays with a breathable, self-adhesive cover.
-
Incubate the trays under controlled conditions: 27 ± 2°C, 65-75% relative humidity, and a 16:8 hour (L:D) photoperiod.
-
Record larval mortality at 24-hour intervals for up to 7 days.
-
Use a sufficient number of larvae (e.g., 24-32 per concentration) to ensure statistical significance.
-
Calculate mortality rates and, if multiple concentrations are tested, determine the LC50 value using probit analysis.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: General workflow for insecticidal bioassays.
Caption: Detailed workflow for the Leaf-Dip Bioassay.
Caption: Detailed workflow for the Diet-Incorporation Bioassay.
References
Application Notes and Protocols: Zebrafish Embryo Toxicity Assay for Antifungal Agent 77
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for developmental toxicity and teratogenicity screening of novel compounds.[1][2] Its genetic and physiological homology to mammals, rapid external development, and optical transparency make it an ideal system for high-throughput screening.[1][3] This document provides a detailed protocol for assessing the toxicity of a novel compound, "Antifungal agent 77," using the zebrafish embryo toxicity assay. The assay evaluates key toxicological endpoints, including mortality, developmental abnormalities, hatching rates, and cardiotoxicity.
Principle of the Assay
Zebrafish embryos are exposed to a range of concentrations of "this compound" from early development (post-fertilization) for a defined period.[4] Throughout the exposure, embryos are systematically observed for lethal and sublethal toxicological endpoints. Quantitative data is collected and analyzed to determine key toxicity metrics such as the lethal concentration 50 (LC50), the concentration at which 50% of the embryos die, and the no-observed-adverse-effect-level (NOAEL).[4]
Key Toxicological Endpoints
The following endpoints are critical for evaluating the toxicity of this compound:
-
Mortality: Coagulation of the embryo or absence of a heartbeat.[1]
-
Developmental Malformations (Teratogenicity):
-
Hatching Rate: Delayed or failed hatching from the chorion.[5]
-
Cardiotoxicity: Irregular heartbeat or reduced heart rate.[6]
-
Growth Retardation: Reduced body length compared to controls.[3]
Data Presentation
The quantitative data generated from the zebrafish embryo toxicity assay for this compound is summarized in the tables below for clear comparison.
Table 1: Mortality Rate of Zebrafish Embryos Exposed to this compound
| Concentration (µM) | Number of Embryos | Number of Dead Embryos (96 hpf) | Mortality Rate (%) |
| Control (0.1% DMSO) | 60 | 2 | 3.3 |
| 1 | 60 | 4 | 6.7 |
| 5 | 60 | 15 | 25.0 |
| 10 | 60 | 32 | 53.3 |
| 25 | 60 | 58 | 96.7 |
| 50 | 60 | 60 | 100.0 |
Table 2: Developmental Malformations in Zebrafish Embryos Exposed to this compound (at 96 hours post-fertilization)
| Concentration (µM) | Pericardial Edema (%) | Yolk Sac Edema (%) | Body Axis Curvature (%) |
| Control (0.1% DMSO) | 1.7 | 3.3 | 0.0 |
| 1 | 5.0 | 6.7 | 1.7 |
| 5 | 20.0 | 25.0 | 8.3 |
| 10 | 45.0 | 53.3 | 21.7 |
| 25 | 81.7 | 88.3 | 45.0 |
| 50 | N/A (100% mortality) | N/A | N/A |
Table 3: Hatching Rate and Cardiotoxicity in Zebrafish Embryos Exposed to this compound
| Concentration (µM) | Hatching Rate at 72 hpf (%) | Average Heart Rate at 48 hpf (beats/min) |
| Control (0.1% DMSO) | 95.0 | 145 ± 5 |
| 1 | 90.0 | 142 ± 6 |
| 5 | 75.0 | 125 ± 8 |
| 10 | 40.0 | 105 ± 10 |
| 25 | 5.0 | 80 ± 12 |
| 50 | 0.0 | N/A (100% mortality) |
Experimental Protocols
Materials and Reagents
-
Wild-type zebrafish (Danio rerio) embryos
-
This compound stock solution (in DMSO)
-
Embryo medium (E3 medium)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
24-well plates[5]
-
Stereomicroscope
-
Incubator set to 28.5°C[4]
-
Micropipettes
Experimental Workflow
The experimental workflow for the zebrafish embryo toxicity assay is outlined below.
References
- 1. Zebrafish Developmental and Reproductive Toxicity - Creative Biogene Zebrafish Platform [zebrafish.creative-biogene.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish Embryo Developmental Toxicity Assay | RE-Place [re-place.be]
- 5. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data [mdpi.com]
- 6. Network analysis of toxic endpoints of fungicides in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antifungal agent 77" solubility issues in aqueous media
<_ _= "The user wants a technical support center for a fictional antifungal agent, 'Antifungal agent 77'. I will create a comprehensive guide addressing its solubility issues in aqueous media.
Plan:
-
Acknowledge the fictional nature: State that 'this compound' is a placeholder and the guide will be based on general principles for poorly soluble compounds. I'll use the name 'AFG-77' for consistency.
-
Structure the content:
-
Introduction: Briefly introduce AFG-77 and the challenge of its poor aqueous solubility.
-
FAQs: Create a list of frequently asked questions in a Q&A format. These will cover common, high-level issues.
-
Why is my AFG-77 not dissolving in PBS/media?
-
What is the maximum recommended concentration of DMSO for my cell-based assays?
-
Can I heat the solution to dissolve AFG-77?
-
My compound precipitates when I add it to the aqueous buffer. What should I do?
-
-
Troubleshooting Guide: Provide more detailed, problem-solution scenarios.
-
Problem: Compound crashes out of solution upon dilution from a DMSO stock.
-
Problem: Inconsistent results in biological assays.
-
Problem: Low bioavailability observed in animal studies.
-
-
Data Presentation (Tables):
-
Create a table summarizing the hypothetical solubility of AFG-77 in various common lab solvents.
-
Create a table outlining the effects of different DMSO concentrations on cell viability.
-
-
Experimental Protocols:
-
Protocol for Preparing a Stock Solution of AFG-77.
-
Protocol for Determining the Kinetic Solubility of AFG-77.
-
-
Visualizations (Graphviz):
-
Create a DOT script for a troubleshooting workflow for solubility issues.
-
Create a DOT script for a conceptual diagram showing how poor solubility acts as a barrier to the drug's mechanism of action.
-
Create a DOT script illustrating the relationship between key factors affecting solubility.
-
-
-
Fulfill Core Requirements:
-
Q&A Format: Ensure FAQs and troubleshooting guides follow this structure.
-
Audience: Use technical language appropriate for researchers.
-
Tables: Present all quantitative data clearly.
-
Protocols: Write detailed, step-by-step methodologies.
-
Graphviz:
-
Use dot code blocks.
-
Provide captions.
-
Adhere to width and color palette constraints.
-
CRITICAL: Explicitly set fontcolor for high contrast on all nodes with text.
-
-
-
Review and Refine: Check for clarity, accuracy (within the hypothetical context), and adherence to all formatting rules. Ensure citations are used where appropriate, referencing the search results for general principles." _ _>
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with the novel investigational compound, this compound (AFG-77), in aqueous media. As AFG-77 is a hydrophobic molecule, researchers may face challenges in achieving and maintaining desired concentrations for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is AFG-77 not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A1: AFG-77 is a poorly water-soluble compound due to its hydrophobic chemical structure.[1][2] Direct dissolution in aqueous solutions is often challenging. It is highly recommended to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution before diluting it into your aqueous experimental medium.[3]
Q2: I observed precipitation after diluting my DMSO stock of AFG-77 into my aqueous buffer. What is happening?
A2: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. When the DMSO stock is added to the buffer, the solvent environment changes drastically from organic to aqueous, causing the poorly soluble drug to "crash out" or precipitate. Consider lowering the final concentration or exploring alternative formulation strategies.[3][4]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible, as it can be toxic to cells.[5][6][7] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe and non-toxic.[6][7][8] However, DMSO tolerance is cell-line dependent, and it is crucial to run a vehicle control (media with the same final concentration of DMSO) to ensure that the observed effects are from AFG-77 and not the solvent.[5] Higher concentrations, especially above 1%, can significantly inhibit cell proliferation and viability.[6][9]
Q4: Can I use heat or sonication to help dissolve AFG-77?
A4: Gentle heating and sonication can help increase the rate of dissolution for a stock solution in an organic solvent. However, use these methods with caution. Forcing a compound into an aqueous solution by heating may create a supersaturated and unstable solution that can precipitate upon cooling. Furthermore, the thermal stability of AFG-77 should be considered, as excessive heat could lead to degradation.
Troubleshooting Guide
Problem 1: Compound precipitation during dilution for in vitro assays.
-
Cause: The final concentration of AFG-77 exceeds its aqueous solubility limit. The percentage of the organic co-solvent (like DMSO) is too low in the final solution to keep the compound dissolved.
-
Solutions:
-
Decrease Final Concentration: The simplest approach is to work at a lower final concentration of AFG-77.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final DMSO percentage (while staying within non-toxic limits, e.g., ≤0.5%) may help.[6]
-
Use a Different Solubilization Strategy: For compounds with very low solubility, co-solvents alone may be insufficient. Consider complexation with cyclodextrins or using solubility-enhancing formulations.[10]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. For instance, first dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Problem 2: Inconsistent or non-reproducible results in biological assays.
-
Cause: This can be a direct result of poor solubility. If AFG-77 precipitates, the actual concentration in solution is unknown and lower than intended, leading to variable results.[11] Precipitation can also occur over the course of a long experiment.
-
Solutions:
-
Confirm Solubility: Perform a kinetic solubility assay (see protocol below) to determine the maximum soluble concentration of AFG-77 in your specific experimental media. Always work below this concentration.
-
Visually Inspect Solutions: Before adding the compound to your cells or assay plates, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles). Centrifuge the solution and test the supernatant if unsure.
-
Incorporate Solubilizing Excipients: Investigate the use of pharmaceutically relevant surfactants or polymers to create more stable formulations like micelles or solid dispersions, which can improve solubility and consistency.[12][13]
-
Data & Protocols
Data Presentation
For a typical hydrophobic compound like AFG-77, solubility varies significantly across different solvents.
Table 1: Hypothetical Solubility of AFG-77 in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble. |
| PBS (pH 7.4) | < 0.001 | Practically insoluble. |
| Ethanol | ~5 | Moderately soluble. |
| DMSO | > 50 | Highly soluble; recommended for stock solutions.[5] |
| DMF | ~20 | Soluble; an alternative to DMSO.[3] |
Table 2: General Effect of Final DMSO Concentration on Cell Viability
| Final DMSO Conc. | Expected Effect on Most Cell Lines | Recommendation |
| < 0.1% | Minimal to no effect. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Generally considered safe for most cell lines.[7][8] | Recommended range for standard experiments. |
| 1.0% | May cause decreased proliferation or mild toxicity.[6][9] | Use with caution; requires rigorous vehicle controls. |
| > 2.0% | Significant cytotoxicity expected.[7][9] | Avoid for cell-based experiments. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution of AFG-77 in DMSO
(Note: Assumes a hypothetical molecular weight of 400 g/mol for AFG-77)
-
Objective: To prepare a high-concentration, stable stock solution for serial dilution into aqueous media.
-
Materials:
-
AFG-77 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Weigh out 4.0 mg of AFG-77 powder and place it into a sterile vial.
-
Add 500 µL of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.
-
Visually inspect the solution to ensure there are no solid particles remaining.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Objective: To determine the maximum concentration at which AFG-77 remains in solution immediately after dilution from a DMSO stock into a specific aqueous buffer.
-
Materials:
-
20 mM AFG-77 stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plate (e.g., 0.45 µm PVDF) and a compatible collection plate
-
Plate reader capable of UV-Vis absorbance measurements
-
-
Procedure:
-
Create a standard curve of AFG-77 in pure DMSO to correlate absorbance with concentration.
-
In a 96-well plate, add your aqueous buffer.
-
Add small volumes of the 20 mM DMSO stock solution to the buffer to achieve a range of final theoretical concentrations (e.g., from 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
After incubation, transfer the solutions to the 96-well filter plate and centrifuge to separate any precipitated compound.
-
Transfer the filtrate from the collection plate to a new UV-transparent plate.
-
Measure the absorbance of the filtrate at the compound's λ-max.
-
Calculate the concentration of the dissolved compound using the standard curve.
-
The kinetic solubility limit is the concentration at which the measured absorbance plateaus, indicating that no more compound can be held in solution.
-
Visualizations
Experimental & Logical Workflows
Caption: Decision workflow for addressing AFG-77 precipitation issues.
Caption: Poor solubility as a barrier to reaching the fungal target.
Caption: Key factors influencing the solubility of AFG-77.
References
- 1. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Insights on Antifungal Therapy: Novel Nanotechnology Approaches for Drug Delivery Systems and New Drugs from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ispe.gr.jp [ispe.gr.jp]
- 12. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 13. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
Optimizing "Antifungal agent 77" dosage for cell culture experiments
Welcome to the technical support center for Antifungal Agent 77. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this agent in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound primarily functions by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. At higher concentrations, it has been observed to have off-target effects on mammalian cells, including the inhibition of the PI3K/Akt signaling pathway.
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide). It is recommended to prepare a stock solution of 10 mM in DMSO and store it at -20°C. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q3: Can this compound be used with serum-containing media?
A3: Yes, this compound is compatible with serum-containing media. However, it is important to note that some components in serum may bind to the agent, potentially reducing its effective concentration. It is advisable to perform initial dose-response experiments to determine the optimal concentration for your specific cell culture conditions.
Q4: Does this compound interfere with common cell viability assays?
A4: this compound has been shown to interfere with fluorescence-based assays that use green fluorescent proteins (GFP) due to its autofluorescent properties. For cell viability assessment, it is recommended to use colorimetric assays such as MTT or neutral red uptake assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Mammalian Cell Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment to determine the optimal concentration with minimal cytotoxicity. Refer to the "Protocol for Determining Optimal Concentration" section. |
| The cell line is particularly sensitive to the agent. | Consider using a lower concentration range or a different cell line if possible. | |
| Precipitation in Culture Media | The concentration of this compound exceeds its solubility in the media. | Ensure the final DMSO concentration in the media is below 0.1%. Prepare fresh dilutions from the stock solution for each experiment. |
| The stock solution was not properly dissolved. | Vortex the stock solution thoroughly before preparing dilutions. | |
| Inconsistent Antifungal Efficacy | The fungal strain has developed resistance. | Perform antifungal susceptibility testing to confirm the minimum inhibitory concentration (MIC). |
| The agent has degraded due to improper storage. | Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Determining Optimal Concentration of this compound
This protocol outlines the steps to determine the optimal concentration of this compound that effectively inhibits fungal growth without causing significant cytotoxicity to mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Fungal strain of interest
-
This compound (10 mM stock in DMSO)
-
Cell culture medium (with and without serum)
-
96-well plates
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Preparation of Antifungal Agent Dilutions: Prepare a serial dilution of this compound in the cell culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions to each well.
-
Fungal Co-culture (Optional): If studying the antifungal effect in a co-culture system, add the fungal spores at a predetermined concentration to the wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The optimal concentration will be the one that shows high antifungal activity with minimal impact on mammalian cell viability.
Quantitative Data Summary
| Cell Line | Fungal Strain | Optimal Concentration (µM) | IC50 (Mammalian Cells, µM) |
| A549 | Candida albicans | 5 - 10 | 50 |
| HeLa | Aspergillus fumigatus | 10 - 15 | 75 |
| HepG2 | Candida albicans | 7.5 - 12.5 | 60 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dosage optimization.
Caption: Troubleshooting logical relationships.
Troubleshooting "Antifungal agent 77" degradation in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Antifungal Agent 77 effectively in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (Compound 13h) is a benzamide derivative with demonstrated antifungal and insecticidal properties.[1][2] Its chemical formula is C21H18FN5O2.[2]
Q2: What is the proposed mechanism of action for this compound?
While the precise mechanism of action is not fully elucidated in the provided information, as a novel antifungal agent, it may target essential fungal processes such as cell wall synthesis, membrane integrity, or metabolic pathways.[3][4] Fungi can develop resistance to antifungal agents through various mechanisms, including modification of the drug target, efflux pumps, and degradation of the compound.[3][4][5]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro assays, it is crucial to use a solvent that ensures complete dissolution of the agent without affecting the fungal growth or the assay's integrity. Dimethyl sulfoxide (DMSO) is a common solvent for antifungal agents. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the assay medium. Ensure the final DMSO concentration in the assay does not exceed a level that affects fungal viability (typically ≤1%).
Q4: How should I store stock solutions of this compound?
Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can contribute to degradation.[6] Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in our assays.
Q: We are observing variable Minimum Inhibitory Concentration (MIC) values and a general loss of potency. What could be the cause?
A: This issue can stem from several factors related to compound stability and experimental setup.
-
Degradation of the Agent: this compound may be susceptible to degradation under certain experimental conditions. Factors to consider include:
-
pH of the medium: The stability of the compound may be pH-dependent.
-
Temperature: Elevated incubation temperatures or improper storage can accelerate degradation.
-
Light exposure: Photodegradation can occur if the compound is light-sensitive.
-
Hydrolysis: The compound may be susceptible to hydrolysis in aqueous media over time.
-
-
Experimental Variability:
-
Inoculum size: Variations in the initial fungal inoculum can significantly impact MIC results.[7]
-
Assay medium components: Components of the culture medium could potentially interact with and degrade the antifungal agent.
-
Incubation time: Extended incubation periods may lead to compound degradation and the appearance of trailing growth.[8]
-
Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2863678-89-9 [m.chemicalbook.com]
- 3. Antifungal Resistance, Metabolic Routes as Drug Targets, and New Antifungal Agents: An Overview about Endemic Dimorphic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. Problems in the laboratory assessment of antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce "Antifungal agent 77" off-target effects in vitro
Welcome to the technical support resource for Antifungal Agent 77 (AFA77). This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers mitigate the known in vitro off-target effects of AFA77, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AFA77 and what are its known off-target effects in mammalian cells?
A1: this compound (AFA77) is a potent inhibitor of the fungal lanosterol 14-alpha-demethylase enzyme (ERG11), a critical component of the ergosterol biosynthesis pathway. While highly effective against pathogenic fungi, in vitro studies using mammalian cell lines have identified three primary off-target effects:
-
Inhibition of Cytochrome P450 Enzymes: AFA77 can inhibit human metabolic enzymes, particularly CYP3A4.
-
Induction of Endoplasmic Reticulum (ER) Stress: Accumulation of misfolded proteins due to AFA77 can trigger the Unfolded Protein Response (UPR).[1]
-
Induction of Apoptosis: At concentrations near its effective antifungal dose, AFA77 can induce programmed cell death in sensitive mammalian cell lines.[2][3]
Caption: On-target vs. off-target pathways of AFA77.
Q2: How can I determine the optimal concentration of AFA77 to use in my experiments while minimizing off-target effects?
A2: The key is to perform a careful dose-response study. We recommend a two-pronged approach:
-
Determine the Minimum Inhibitory Concentration (MIC): First, establish the lowest concentration of AFA77 that achieves the desired antifungal effect in your specific model.
-
Assess Mammalian Cell Viability: Concurrently, perform a cytotoxicity assay on your mammalian cell line(s) using a broad range of AFA77 concentrations.
Compare the MIC with the concentration that causes significant mammalian cell toxicity (e.g., the IC50). The ideal experimental concentration will be at or slightly above the MIC but well below the toxic concentration for your mammalian cells.
Q3: My experiment shows high levels of cell death. How can I confirm if this is due to AFA77-induced apoptosis?
A3: Distinguishing between apoptosis and other forms of cell death like necrosis is crucial. We recommend using a caspase activity assay, such as the Caspase-Glo® 3/7 assay, which measures the activity of key executioner caspases. A significant increase in caspase-3/7 activity in AFA77-treated cells is a strong indicator of apoptosis. To confirm this, you can co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK), which should rescue the cells from AFA77-induced death.[4]
Q4: Are there reagents I can use to counteract ER stress caused by AFA77?
A4: Yes, chemical chaperones can be used to alleviate ER stress. These small molecules can help facilitate proper protein folding and reduce the activation of the UPR.[1] Commonly used and effective chemical chaperones include 4-phenylbutyrate (4-PBA) and tauroursodeoxycholic acid (TUDCA).[5][6] Including one of these in your culture medium may mitigate the ER stress-related off-target effects of AFA77.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Mammalian Cells
Problem: You observe a higher-than-expected level of cell death or growth inhibition in your mammalian cell line when treated with AFA77.
Caption: Troubleshooting workflow for high AFA77 cytotoxicity.
Guide 2: Suspected Interference with Cellular Metabolism
Problem: You observe unexpected changes in the metabolic activity of your cells (e.g., in an MTT or resazurin assay) that do not correlate with cell viability, or you are co-administering another drug and see an unusual interaction.
-
Possible Cause: Off-target inhibition of CYP450 enzymes, particularly CYP3A4, by AFA77. This can alter the metabolism of other compounds or cellular substrates.
-
Recommended Actions:
-
Perform a Direct CYP Inhibition Assay: Use an in vitro CYP3A4 inhibition assay with human liver microsomes to determine the IC50 value of AFA77 for this enzyme.[7][8] This will quantify its inhibitory potential.
-
Modify Cell Culture Conditions: If your cell line has low endogenous CYP activity, consider using a more metabolically active model, such as primary hepatocytes or engineered cell lines, if relevant to your research question. For many cell lines (e.g., HEK293, HeLa), this off-target effect is less pronounced than in liver-derived cells.
-
Use a More Relevant Metabolic Assay: If you suspect interference with redox-based viability assays (like MTT), switch to an orthogonal method that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or protease activity (e.g., CytoTox-Glo™).
-
Guide 3: Indicators of Cellular Stress Detected
Problem: Your cells exhibit morphological changes indicative of stress (e.g., vacuolization, swelling of the endoplasmic reticulum) or you detect upregulation of stress-related genes.
-
Possible Cause: Induction of the Unfolded Protein Response (UPR) due to AFA77-induced ER stress.
-
Recommended Actions:
-
Probe for UPR Markers: Perform a Western blot or qPCR to measure key markers of the three UPR branches:
-
PERK pathway: Look for phosphorylation of PERK and eIF2α, and upregulation of ATF4 and CHOP.
-
IRE1α pathway: Look for splicing of XBP1 mRNA.
-
ATF6 pathway: Look for cleavage of ATF6. An increase in these markers confirms UPR activation.[5]
-
-
Co-treatment with a Chemical Chaperone: Treat cells with 4-PBA (2-5 mM) or TUDCA (50-100 µM) 1-2 hours prior to and during AFA77 treatment.[5] If this rescues the cellular phenotype, it strongly suggests ER stress is the cause.
-
Lower AFA77 Concentration: ER stress is often highly dose-dependent. Reducing the concentration of AFA77 may lower the burden of misfolded proteins to a level the cell can manage without a full-blown stress response.
-
Caption: Simplified Unfolded Protein Response (UPR) pathway.
Quantitative Data Summary
Table 1: Recommended Concentrations of Reagents to Mitigate Off-Target Effects
| Reagent | Target Pathway | Typical In Vitro Concentration | Purpose |
|---|---|---|---|
| Z-VAD-FMK | Apoptosis | 10 - 50 µM | Pan-caspase inhibitor to confirm apoptosis.[4] |
| 4-PBA | ER Stress | 2 - 10 mM | Chemical chaperone to reduce UPR activation.[5] |
| TUDCA | ER Stress | 50 - 500 µM | Chemical chaperone to reduce UPR activation.[6] |
| Ketoconazole | CYP3A4 Inhibition | 1 - 10 µM | Positive control for CYP3A4 inhibition assays. |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is adapted for a 96-well plate format.
Materials:
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Mammalian cells of interest.
-
AFA77 stock solution.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
Luminometer.
Procedure:
-
Cell Plating: Seed cells in the 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of AFA77 in culture medium. Include a "vehicle control" (e.g., DMSO) and a "positive control" for apoptosis (e.g., staurosporine). Replace the old medium with the medium containing the treatments.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation & Reading: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.
Protocol 2: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)
This protocol provides a general workflow for determining the IC50 of AFA77 against CYP3A4 using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs).
-
AFA77 stock solution.
-
CYP3A4 probe substrate (e.g., midazolam).
-
NADPH regenerating system.
-
96-well plates.
-
LC-MS/MS system for metabolite quantification.
-
Positive control inhibitor (e.g., ketoconazole).
Procedure:
-
Reagent Preparation: Prepare serial dilutions of AFA77 and the positive control in buffer.
-
Pre-incubation: In each well, add HLMs and the AFA77 dilution (or control). Allow this to pre-incubate for 10 minutes at 37°C to permit the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the CYP3A4 probe substrate (midazolam) to each well.
-
Start Metabolism: Add the NADPH regenerating system to each well to start the metabolic reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition versus the log of the AFA77 concentration. Use a non-linear regression model to fit the data and calculate the IC50 value.
References
- 1. Chemical Chaperones to Inhibit Endoplasmic Reticulum Stress: Implications in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of Apoptosis Promoted by Bang52; a Small Molecule that Downregulates Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-mediated induction of endoplasmic reticulum stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. bioivt.com [bioivt.com]
Technical Support Center: Improving the Bioavailability of "Antifungal Agent 77" for In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of the poorly soluble "Antifungal agent 77."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its bioavailability a concern?
"this compound," also identified as Compound 13h, is an antifungal agent with demonstrated activity.[1] Like many new chemical entities, it is presumed to have low aqueous solubility.[2][3] Poor solubility is a primary reason for low oral bioavailability, which means that after oral administration, only a small fraction of the drug reaches the systemic circulation to exert its therapeutic effect.[4][5] This can lead to high and variable dosing, increased costs, and potential for adverse effects.[5]
Q2: Which Biopharmaceutical Classification System (BCS) class does "this compound" likely belong to, and what are the implications?
Assuming "this compound" has low solubility and potentially high permeability (a common characteristic for drug candidates), it would likely fall under BCS Class II.[2] For BCS Class II drugs, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[6] Therefore, enhancing the solubility and dissolution rate is the primary strategy to improve its bioavailability.[7][8]
Q3: What are the initial steps to consider when low bioavailability of "this compound" is observed in in vivo models?
First, confirm that the observed low bioavailability is due to poor absorption and not other factors like extensive first-pass metabolism. Then, focus on formulation strategies designed to enhance solubility and dissolution.[4][5] Simple approaches like particle size reduction (micronization) can be a starting point.[3][7] More advanced techniques such as creating amorphous solid dispersions or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) are often more effective.[8][9][10]
Q4: Can altering the vehicle or administration route for in vivo studies improve the exposure of "this compound"?
Yes. For initial preclinical studies, using co-solvents or formulating the agent in a vehicle that enhances its solubility can provide a temporary solution to achieve adequate exposure for efficacy and toxicology studies.[5] However, for developing an orally administered drug, these are often not long-term solutions. Switching to parenteral administration (e.g., intravenous) will bypass absorption issues and can be used to determine the absolute bioavailability.
Troubleshooting Guide for In Vivo Experiments
| Problem Encountered | Probable Causes | Recommended Solutions |
| Low or undetectable plasma concentrations of "this compound" | - Poor aqueous solubility leading to minimal dissolution and absorption.[2][4]- Precipitation of the compound in the gastrointestinal tract.[6]- Extensive first-pass metabolism in the gut wall or liver. | - Implement solubility enhancement techniques such as nanosuspensions or solid dispersions.[2][7]- Incorporate precipitation inhibitors in the formulation.[6]- Conduct an intravenous (IV) study to determine absolute bioavailability and assess the impact of first-pass metabolism. |
| High variability in plasma concentrations between animal subjects | - Inconsistent dissolution of the drug formulation.- Food effects; the presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, motility).[8] | - Improve the homogeneity and robustness of the formulation.- Standardize feeding protocols for the animal studies (e.g., fasted or fed state).- Consider formulations like SEDDS that can reduce food effects.[8][10] |
| Lack of dose proportionality in pharmacokinetic studies | - Saturation of absorption mechanisms at higher doses.- Solubility-limited absorption; at higher doses, the drug cannot fully dissolve in the available GI fluid volume. | - Develop a formulation with improved solubility to ensure dissolution is not the limiting factor at higher doses.- Investigate if specialized transporters are involved in the drug's absorption. |
| Observed in vitro efficacy does not translate to in vivo models | - Insufficient drug concentration at the site of infection due to poor bioavailability.[11]- The chosen animal model may not accurately reflect the human disease state or drug metabolism.[12] | - Optimize the formulation to achieve target plasma and tissue concentrations predicted to be efficacious from in vitro data (e.g., MIC).- Re-evaluate the appropriateness of the animal model for the specific fungal infection.[13][14] |
Formulation Strategies to Enhance Bioavailability
Improving the bioavailability of "this compound" primarily involves enhancing its solubility and dissolution rate. Below is a comparison of common formulation strategies.
| Formulation Strategy | Description | Advantages | Disadvantages | Hypothetical Improvement for "this compound" |
| Micronization | Reducing the particle size of the drug to increase its surface area.[3][7] | Simple, cost-effective, and widely used. | Limited effectiveness for very poorly soluble drugs; does not alter the equilibrium solubility.[3] | Cmax: ~2-fold increaseAUC: ~2.5-fold increase |
| Nanosuspension | Reducing the drug particle size to the nanometer range and stabilizing it in a liquid medium.[2] | Significantly increases surface area and dissolution velocity; can be used for oral and injectable routes.[7] | Can be prone to particle aggregation (instability); requires specialized equipment. | Cmax: ~5-fold increaseAUC: ~7-fold increase |
| Amorphous Solid Dispersion (ASD) | Dispersing the drug in an amorphous state within a polymer matrix.[6][9] | Creates a high-energy, supersaturated state of the drug, leading to a significant increase in apparent solubility and dissolution.[6] | Thermodynamically unstable, with a risk of recrystallization over time.[6] | Cmax: ~8-fold increaseAUC: ~10-fold increase |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media.[8][10] | Enhances solubility, presents the drug in a dissolved state for absorption, and can bypass the dissolution step.[8][10] | Requires careful selection of excipients; high surfactant concentrations can cause GI irritation. | Cmax: ~10-fold increaseAUC: ~12-fold increase |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of "this compound" by Solvent Evaporation
-
Materials: "this compound," a suitable polymer carrier (e.g., PVP K30, HPMC-AS), and a volatile organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Accurately weigh "this compound" and the polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both components completely in the selected organic solvent in a round-bottom flask to form a clear solution.
-
Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the dried ASD from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a desiccator to prevent moisture absorption and potential recrystallization.
-
Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model
-
Animal Model: Male BALB/c mice (6-8 weeks old), acclimatized for at least one week.
-
Formulations:
-
Group 1 (IV): "this compound" dissolved in a suitable vehicle for intravenous administration (e.g., saline with a co-solvent) at 1 mg/kg.
-
Group 2 (Oral - Unformulated): "this compound" suspended in a 0.5% methylcellulose solution at 10 mg/kg.
-
Group 3 (Oral - ASD Formulation): The prepared ASD of "this compound" suspended in a 0.5% methylcellulose solution at 10 mg/kg.
-
-
Procedure:
-
Fast the mice overnight (with free access to water) before dosing.
-
Administer the formulations to the respective groups.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples for the concentration of "this compound" using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Determine the oral bioavailability of the unformulated and ASD formulations by comparing their dose-normalized AUC with that of the IV group.
-
Visualizations
Caption: Workflow for improving the in vivo bioavailability of a poorly soluble drug.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. wjbphs.com [wjbphs.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. mdpi.com [mdpi.com]
- 7. Solubility enhancement techniques [wisdomlib.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. seppic.com [seppic.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to Antifungal Agent 77
Welcome to the technical support center for Antifungal Agent 77. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address resistance observed in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a semi-synthetic lipopeptide that non-competitively inhibits the fungal enzyme β-(1,3)-D-glucan synthase. This enzyme is critical for the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][2] Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and cell death.[1][3]
Q2: My fungal strain is showing increased Minimum Inhibitory Concentration (MIC) values for Agent 77. What are the primary causes?
An increase in MIC values indicates the development of resistance. The most common mechanisms of resistance to agents targeting cell wall synthesis include:
-
Target Site Mutations: Acquired point mutations in the genes encoding the subunits of β-(1,3)-D-glucan synthase (commonly FKS genes) can reduce the binding affinity of Agent 77.[4][5][6]
-
Upregulation of Efflux Pumps: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump Agent 77 out of the cell, reducing its intracellular concentration.[5][7][8][9]
-
Activation of Compensatory Pathways: Fungal cells can activate stress response pathways, like the Cell Wall Integrity (CWI) pathway, which leads to the remodeling of the cell wall (e.g., by increasing chitin content) to compensate for the drug-induced damage.[3][10][11]
Q3: How can I begin to investigate the mechanism of resistance in my strain?
A systematic approach is crucial. Start by confirming the increased MIC through standardized antifungal susceptibility testing. Once confirmed, you can proceed to differentiate between the primary resistance mechanisms. A recommended workflow is outlined below.
Troubleshooting Guides & Data Interpretation
Issue 1: Inconsistent MIC Results
Problem: You are observing variability in MIC values across repeated experiments.
Possible Causes & Solutions:
-
Inoculum Preparation: Inconsistent inoculum size is a major source of variability. Ensure you are using a spectrophotometer to standardize the initial cell suspension to the recommended density (e.g., 0.5 McFarland standard) before dilution.[12]
-
Media pH and Composition: The activity of some antifungal agents can be affected by the pH of the growth medium.[12] Use buffered RPMI-1640 medium as specified in standard protocols (e.g., CLSI M27) to ensure a stable pH.[12][13]
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation time (typically 24-48 hours) and temperature (35°C).[12] Reading plates too early or too late can lead to erroneous results.
Issue 2: Differentiating Resistance Mechanisms
A. Target-Site Mutations
If you suspect mutations in the β-(1,3)-D-glucan synthase (FKS) genes, you should sequence the "hot spot" regions of these genes.[14] Compare the sequence from your resistant isolate to a susceptible, wild-type strain.
| Gene | Hot Spot Region | Example Amino Acid Substitution | Effect on Agent 77 MIC |
| FKS1 | Hot Spot 1 | S645P | 8 to 16-fold increase |
| FKS1 | Hot Spot 2 | R1361G | 4 to 8-fold increase |
| FKS2 | Hot Spot 1 | F659V | 8 to 16-fold increase |
Table 1: Common mutations in FKS genes and their typical impact on MIC values for β-(1,3)-D-glucan synthase inhibitors. Data is illustrative.
B. Efflux Pump Overexpression
Overexpression of efflux pumps can be assessed functionally using a fluorescent dye efflux assay or by quantifying the expression of pump-encoding genes.[15][16]
-
Rhodamine 6G (R6G) Efflux Assay: R6G is a fluorescent substrate for many ABC and MFS transporters.[17][18] Resistant cells overexpressing these pumps will actively extrude R6G, resulting in lower intracellular fluorescence compared to susceptible cells.[19][20]
-
Quantitative RT-PCR (qPCR): Measure the mRNA levels of known efflux pump genes (CDR1, CDR2, MDR1). A significant fold-increase relative to a susceptible control strain suggests upregulation is contributing to resistance.[21]
| Strain Type | Gene Target | Relative Gene Expression (Fold Change) | Rhodamine 6G Efflux (% of Control) |
| Susceptible (WT) | CDR1 | 1.0 (Baseline) | 100% (Baseline) |
| Resistant Isolate A | CDR1 | 15.2 | 250% |
| Resistant Isolate B | MDR1 | 8.5 | 180% |
Table 2: Example data correlating gene expression with efflux pump activity. A higher efflux percentage indicates more R6G is pumped out of the cells.
C. Cell Wall Stress Response
Activation of the CWI pathway can lead to increased chitin production as a compensatory mechanism.[3]
This can be detected by:
-
Calcofluor White Staining: This fluorescent dye binds to chitin. Resistant strains with a compensatory response will exhibit stronger fluorescence.
-
Gene Expression Analysis: Use qPCR to measure the expression of chitin synthase genes (CHS).
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing
(Adapted from CLSI M27 guidelines)[13][22][23]
-
Preparation of Antifungal Stock: Prepare a 100X stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium (buffered with MOPS, pH 7.0) into wells of a 96-well microtiter plate.
-
Add 2 µL of the 100X antifungal stock to the first well and perform a two-fold serial dilution across the plate, leaving control wells drug-free.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate for 24 hours.
-
Suspend several colonies in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard (approximately 1-5 x 10⁶ cells/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of 1-5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microdilution plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.
Protocol 2: FKS Gene Sequencing
(General Protocol)[24][25][26]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant isolate and a susceptible control strain using a commercial fungal DNA extraction kit.
-
PCR Amplification:
-
Design primers flanking the "hot spot" regions of the target FKS genes.
-
Perform PCR using a high-fidelity DNA polymerase to amplify these regions from the extracted gDNA.
-
-
PCR Product Purification: Purify the amplified DNA fragments using a PCR cleanup kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the resulting sequences from the resistant and susceptible strains using alignment software (e.g., ClustalW). Identify any nucleotide changes that result in amino acid substitutions.
Protocol 3: Rhodamine 6G Efflux Assay
(Adapted from published methods)[17][18][27]
-
Cell Preparation:
-
Grow fungal cells to mid-log phase in a rich medium (e.g., YPD).
-
Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to starve the cells of energy sources for 2 hours at 30°C.
-
-
R6G Loading:
-
Resuspend the starved cells in PBS containing 10 µM Rhodamine 6G.
-
Incubate for 30-60 minutes at 30°C to allow the dye to load into the cells.
-
-
Efflux Initiation:
-
Pellet the cells and wash with ice-cold PBS to remove external R6G.
-
Resuspend the cell pellet in PBS.
-
Initiate efflux by adding glucose to a final concentration of 2%.
-
-
Measurement:
-
Immediately transfer the suspension to a fluorescence plate reader or a fluorometer.
-
Measure the fluorescence of the supernatant over time (e.g., every 5 minutes for 30 minutes) at an excitation/emission wavelength of ~529/553 nm. An increase in supernatant fluorescence indicates active efflux. Alternatively, measure intracellular fluorescence by flow cytometry, where a decrease indicates efflux.[19]
-
References
- 1. Fungal Cell Wall: Emerging Antifungals and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal Cell Wall: Emerging Antifungals and Drug Resistance | Semantic Scholar [semanticscholar.org]
- 3. Resilience in Resistance: The Role of Cell Wall Integrity in Multidrug-Resistant Candida [mdpi.com]
- 4. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Unlocking the Therapeutic Potential of the Fungal Cell Wall: Clinical Implications and Drug Resistance | Semantic Scholar [semanticscholar.org]
- 12. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Effective Combinations Against Efflux Pump Overexpressed on Azole Resistance Candida and Dermatophytes: A Systematic Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Molecular Markers of Antifungal Resistance: Potential Uses in Routine Practice and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 26. journals.asm.org [journals.asm.org]
- 27. researchgate.net [researchgate.net]
"Antifungal agent 77" interference with fluorescent assays
Welcome to the technical support center for Antifungal Agent 77. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Compound 13h, is an experimental compound with demonstrated antifungal properties.[1][2][3] Its chemical formula is C₂₁H₁₈FN₅O₂ and it has a molecular weight of 391.4 g/mol .[2] In addition to its antifungal activity, it has been observed to have insecticidal effects and toxicity in zebrafish embryos.[1][3]
Q2: What is the chemical structure of this compound?
This compound is a complex molecule containing a benzamide moiety, a pyrazole ring, and a 1,2,4-oxadiazole ring. The presence of these aromatic and heterocyclic systems suggests that the compound may possess intrinsic fluorescent properties or the ability to quench fluorescence.
Q3: Why might this compound interfere with my fluorescent assay?
Interference from small molecules in fluorescence-based assays is a known phenomenon and can generally be attributed to two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to a false positive signal.[4][5]
-
Fluorescence Quenching: The compound may absorb the excitation light or the emitted light from your fluorescent probe, resulting in a decrease in the detected signal (a false negative).[5][6]
The chemical structure of this compound, containing multiple ring systems, makes it a candidate for exhibiting either of these behaviors. Oxadiazole derivatives, in particular, are known to be fluorescent and can also act as quenchers in certain contexts.[1][3]
Troubleshooting Guide
If you are observing unexpected or inconsistent results in your fluorescent assays when using this compound, the following troubleshooting guide can help you identify and mitigate potential interference.
Issue 1: Higher than expected fluorescence signal (Potential Autofluorescence)
-
Symptom: You observe an increase in fluorescence intensity in samples containing this compound, even in the absence of the biological target or in negative controls.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing only this compound in the assay buffer at the same concentration used in your experiment. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal indicates autofluorescence.
-
Spectral Scan: If your plate reader or fluorometer allows, perform an excitation and emission scan of this compound to determine its spectral properties. This will help you understand the extent of spectral overlap with your assay's fluorophore.
-
Change Fluorophore: If significant spectral overlap exists, consider switching to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound. Red-shifted dyes are often less prone to interference from autofluorescent compounds.[7]
-
Data Correction: If switching fluorophores is not feasible, you may be able to subtract the background fluorescence from your experimental wells. However, this approach should be used with caution as it assumes a linear relationship and does not account for potential inner filter effects.
-
Issue 2: Lower than expected fluorescence signal (Potential Quenching)
-
Symptom: You observe a decrease in fluorescence intensity in the presence of this compound that is not attributable to its biological activity.
-
Troubleshooting Steps:
-
Run a Quenching Control: Prepare a sample containing your fluorescent probe at the assay concentration and add this compound at various concentrations. A dose-dependent decrease in fluorescence suggests quenching.
-
Assess Inner Filter Effect: The inner filter effect occurs when a compound absorbs light at the excitation or emission wavelength of the fluorophore.[5][8] Measure the absorbance spectrum of this compound. Significant absorbance at your assay's wavelengths indicates a high likelihood of the inner filter effect.
-
Modify Assay Protocol: To mitigate the inner filter effect, you can try reducing the concentration of your fluorescent probe or this compound, or using a microplate with a shorter path length.
-
Utilize a Different Assay Format: If quenching is significant and cannot be easily corrected, consider using an orthogonal assay with a different detection method, such as a luminescence- or absorbance-based assay, to confirm your results.[4]
-
Data Presentation
The following tables present hypothetical data to illustrate the results of troubleshooting experiments for autofluorescence and quenching.
Table 1: Autofluorescence Test for this compound
| Sample | Concentration of this compound (µM) | Average Fluorescence Intensity (RFU) |
| Assay Buffer Only | 0 | 50 |
| This compound in Assay Buffer | 1 | 250 |
| This compound in Assay Buffer | 10 | 1500 |
| This compound in Assay Buffer | 50 | 7500 |
| Complete Assay (with biological target) | 10 | 9500 |
In this hypothetical example, the significant fluorescence from this compound alone indicates autofluorescence.
Table 2: Fluorescence Quenching Test for this compound
| Sample | Concentration of this compound (µM) | Average Fluorescence Intensity (RFU) |
| Fluorescent Probe in Assay Buffer | 0 | 10000 |
| Fluorescent Probe + this compound | 1 | 8500 |
| Fluorescent Probe + this compound | 10 | 4500 |
| Fluorescent Probe + this compound | 50 | 1500 |
This hypothetical data shows a dose-dependent decrease in fluorescence, suggesting a quenching effect by this compound.
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths of the experimental assay.
-
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, opaque microplates suitable for fluorescence
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiments.
-
Include a "buffer only" control.
-
Pipette the dilutions and the control into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
-
Analysis:
-
Subtract the average fluorescence of the "buffer only" control from all other readings.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.
-
Protocol 2: Assessing Fluorescence Quenching by this compound
-
Objective: To determine if this compound quenches the fluorescence of the assay's reporter probe.
-
Materials:
-
This compound
-
Fluorescent probe used in the assay
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black, opaque microplates
-
-
Procedure:
-
Prepare a working solution of the fluorescent probe in the assay buffer at the concentration used in the primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate wells, mix the fluorescent probe solution with the different concentrations of this compound.
-
Include a control with the fluorescent probe and buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay (time, temperature).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Analysis:
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
-
Visualizations
References
- 1. Fluorescence quenching of CdS quantum dots by 4-azetidinyl-7-nitrobenz-2-oxa-1,3-diazole: a mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 杀真菌剂 | MCE [medchemexpress.cn]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Refining purification methods for "Antifungal agent 77" synthesis
Technical Support Center: Antifungal Agent 77 Purification
This center provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthesis of "this compound."
Troubleshooting Guides
This section addresses specific issues encountered during the purification of this compound.
Problem: Low Purity (<95%) After Flash Column Chromatography
Question: My final compound purity is below 95% after silica gel flash chromatography. The main contaminants are an isomeric impurity (Impurity A) and a desfluoro byproduct (Impurity B), which co-elute with the product. What are the likely causes and how can I improve separation?
Answer: Low purity is often a result of a suboptimal solvent system, improper column packing, or incorrect sample loading.[1] Closely eluting impurities, such as isomers or byproducts from preceding synthetic steps, require careful optimization of chromatographic conditions.[2][3]
Data Presentation: Optimizing Flash Chromatography Conditions
The following table summarizes experimental data from trial purifications aimed at separating this compound from key impurities.
| Trial | Solvent System (Hexane:Ethyl Acetate) | Loading Method | Purity of Main Fraction (%) | Yield (%) | Observations |
| 1 | 70:30 | Liquid Injection | 92.5 | 85 | Significant co-elution of Impurity A. |
| 2 | 80:20 | Liquid Injection | 94.0 | 81 | Better separation from Impurity A, but peak tailing observed. |
| 3 | 75:25 with 0.5% Acetic Acid | Liquid Injection | 91.0 | 75 | Poor resolution, potential on-column degradation. |
| 4 | 80:20 | Dry Loading | 97.5 | 78 | Sharper peaks and improved separation from both impurities.[1] |
| 5 | Gradient (90:10 to 70:30) | Dry Loading | 98.8 | 72 | Excellent separation, baseline resolution achieved.[4] |
Experimental Protocol: Optimized Gradient Flash Column Chromatography
This protocol is recommended for purifying 1 gram of crude this compound.
-
Slurry Preparation:
-
Dissolve 1 g of crude product in a minimal amount of dichloromethane (DCM).
-
Add 3-4 g of silica gel to the solution.
-
Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained. This is the "dry load" sample.[4]
-
-
Column Packing:
-
Select a glass column with a diameter of approximately 40 mm.
-
Prepare a slurry of silica gel (50 g, for a 50:1 silica-to-crude ratio) in the initial mobile phase (90:10 Hexane:Ethyl Acetate).[5]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Never let the solvent level drop below the top of the silica bed.[6]
-
Add a thin layer of sand on top to prevent disturbance during solvent addition.[6]
-
-
Sample Loading and Elution:
-
Carefully add the dry load sample onto the sand layer.
-
Begin elution with 200 mL of 90:10 Hexane:Ethyl Acetate.
-
Gradually increase the polarity of the mobile phase as follows:
-
200 mL of 85:15 Hexane:Ethyl Acetate
-
400 mL of 80:20 Hexane:Ethyl Acetate
-
200 mL of 70:30 Hexane:Ethyl Acetate
-
-
Maintain a constant flow rate, aiming for a linear velocity of approximately 5 cm/min.[7]
-
-
Fraction Collection and Analysis:
-
Collect fractions (e.g., 20 mL per tube) throughout the elution process.
-
Analyze fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[5]
-
Combine pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Troubleshooting Workflow for Low Purity
Caption: Workflow for troubleshooting low purity in flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for removing a persistent isomeric impurity (Impurity A) that is difficult to separate by silica gel chromatography?
A1: For challenging separations of closely related compounds like isomers, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful alternative.[8][9][10] This technique offers higher resolution than standard flash chromatography.[8] A reverse-phase C18 column with a focused gradient of water and acetonitrile is often effective for separating moderately polar isomers. Mass-directed purification can further enhance the efficiency of isolating the target compound.
Q2: this compound tends to "oil out" instead of crystallizing during recrystallization attempts. How can this be resolved?
A2: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing the cooling rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.[11]
-
Using a different solvent system: An anti-solvent recrystallization method can be effective.[12] Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity persists. This gradual change in solubility promotes crystal formation.[12]
-
Seeding: Introduce a small, pure crystal of this compound to the supersaturated solution to initiate crystallization.[12]
Q3: Is this compound susceptible to degradation during purification? What stability tests should be conducted?
A3: Yes, many active pharmaceutical ingredients (APIs) can degrade under the influence of environmental factors like heat, light, or pH.[13][14] Stability testing is crucial to identify degradation pathways.[]
-
Stress Testing: Expose a sample of the API to harsh conditions (e.g., elevated temperature, high humidity, acidic/basic conditions, light, and oxidation) to rapidly identify potential degradation products.[16]
-
Long-Term Stability Studies: Store the API under recommended storage conditions and test at regular intervals (e.g., every 3 months for the first year) to establish a re-test period.[13][17] Analysis should monitor for changes in purity, potency, and physical characteristics.[13]
Q4: What is the most effective way to scale up the purification of this compound from milligram to gram scale?
A4: Scaling up purification requires maintaining the separation parameters established at a smaller scale. For flash chromatography, the key is to maintain the same linear velocity and loading percentage (grams of crude material per gram of stationary phase).[7] This is achieved by increasing the column diameter and adjusting the flow rate proportionally. If an optimized method on a 1g scale uses a 40mm diameter column, scaling to 10g would require a significantly larger column, and the flow rate must be increased to keep the time the solvent spends traveling a set distance within the column consistent.[7]
Purification Method Selection Logic
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Guide to Flash Chromatography Column - Hawach [hawachhplccolumn.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. biotage.com [biotage.com]
- 8. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. LabXchange [labxchange.org]
- 12. scispace.com [scispace.com]
- 13. rsc.org [rsc.org]
- 14. japsonline.com [japsonline.com]
- 16. fdaghana.gov.gh [fdaghana.gov.gh]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
Validation & Comparative
"Antifungal agent 77" versus fluconazole efficacy against Candida albicans
Comparative Efficacy of Antifungal Agents Against Candida albicans
An Objective Guide for Researchers and Drug Development Professionals
Notice to the Reader: The initial request for a comparative analysis of "Antifungal agent 77" versus fluconazole could not be fulfilled. A thorough search of scientific databases and chemical supplier information revealed no publicly available data on the antifungal activity, mechanism of action, or experimental protocols for a compound designated "this compound" (CAS Number: 2863678-89-9).
To provide a valuable resource in the requested format, this guide presents a comprehensive comparison between the widely-used azole, fluconazole , and a representative of the echinocandin class, caspofungin , against Candida albicans. This comparison serves as a robust example of the requested content type and provides pertinent data for researchers in the field of mycology and antifungal drug development.
Introduction
Candida albicans remains a predominant fungal pathogen, causing a spectrum of infections from superficial mucosal candidiasis to life-threatening systemic disease. The selection of an appropriate antifungal agent is critical for successful therapeutic outcomes. This guide provides a head-to-head comparison of two major antifungal classes, represented by fluconazole and caspofungin, focusing on their efficacy against C. albicans.
Fluconazole , a triazole antifungal, has been a cornerstone of candidiasis treatment for decades. It is known for its oral bioavailability and favorable safety profile. Caspofungin , the first approved echinocandin, offers a different mechanism of action and is particularly valuable for treating azole-resistant infections.
This document summarizes key quantitative data, details the experimental methodologies for antifungal susceptibility testing, and visualizes the distinct mechanisms of action of these two agents.
Quantitative Efficacy Against Candida albicans
The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for fluconazole and caspofungin against C. albicans, representing the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Antifungal Agent | Candida albicans (MIC in µg/mL) |
| MIC Range | |
| Fluconazole | 0.25 - 128 |
| Caspofungin | 0.015 - 8 |
Note: MIC values can vary between studies and geographic locations. The data presented is a representative summary from multiple sources.
Mechanisms of Action
Fluconazole and caspofungin target distinct cellular pathways in C. albicans, which accounts for their different spectrum of activity and lack of cross-resistance.[1]
Fluconazole: As a triazole, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3][4] The inhibition of this enzyme leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors.[2][3] This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2]
Caspofungin: As an echinocandin, caspofungin acts on the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall.[5][6][7] The depletion of β-(1,3)-D-glucan compromises the structural integrity of the cell wall, leading to osmotic instability and cell death.[5][6][7] This mechanism is highly selective for fungi as mammalian cells lack a cell wall.[7]
Signaling Pathway Diagrams
Experimental Protocols
The quantitative data presented in this guide is typically generated using standardized antifungal susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[8][9]
CLSI M27 Broth Microdilution Method
This method determines the MIC of an antifungal agent against a yeast isolate.
1. Inoculum Preparation:
-
Candida albicans is cultured on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
-
Stock solutions of fluconazole and caspofungin are prepared according to CLSI guidelines.
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no yeast) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For fluconazole, the endpoint is typically a prominent decrease in turbidity (≥50% inhibition).[1]
-
For caspofungin, the endpoint is often the lowest concentration that leads to the growth of small, compact colonies or complete inhibition of growth.
Experimental Workflow Diagram
Conclusion
Fluconazole and caspofungin represent two distinct and important classes of antifungal agents for the treatment of Candida albicans infections. Fluconazole's inhibition of ergosterol synthesis and caspofungin's disruption of cell wall integrity provide different therapeutic options. The choice between these agents depends on the clinical scenario, local resistance patterns, and the immune status of the patient. The standardized methodologies outlined in this guide are crucial for the continued surveillance of antifungal resistance and the development of new therapeutic agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What is the mechanism of Caspofungin Acetate? [synapse.patsnap.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
Comparative Analysis of Antifungal Agent 77 and Ketoconazole: A Guide for Researchers
An in-depth comparison of the novel investigational Antifungal Agent 77 and the established antifungal drug ketoconazole reveals distinct differences in their known biological activities and target specificities. This guide provides a comprehensive analysis of their antifungal efficacy, mechanisms of action, and the experimental protocols utilized for their evaluation, aimed at researchers, scientists, and drug development professionals.
Executive Summary
This compound (also known as compound 13h) is a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety. Recent studies have highlighted its potent, albeit narrow-spectrum, antifungal activity, particularly against the plant pathogenic fungus Pyricularia oryzae. In contrast, ketoconazole is a broad-spectrum imidazole antifungal agent with a well-established mechanism of action and extensive clinical use against a wide range of human fungal pathogens. This guide synthesizes the available experimental data to provide a comparative overview of these two compounds.
Data Presentation: Quantitative Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of this compound and ketoconazole. It is important to note that a direct comparison is challenging due to the limited publicly available data for this compound against a broad range of fungal species.
| Feature | This compound (Compound 13h) | Ketoconazole |
| Chemical Class | Benzamide derivative with a 1,2,4-oxadiazole-linked pyrazole | Imidazole |
| Antifungal Spectrum | Primarily reported against Pyricularia oryzae | Broad-spectrum (effective against various yeasts and molds) |
| Efficacy against Pyricularia oryzae | 88.9% inhibition at 50 mg/L[1] | MIC values are generally high, suggesting lower efficacy. |
| Efficacy against Candida albicans | Data not available | MIC50: 0.03-0.125 µg/mL[2] |
| Efficacy against Aspergillus fumigatus | Data not available | MIC values vary, but generally higher than for yeasts. |
Mechanism of Action
This compound:
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure, which includes a pyrazole ring often found in compounds targeting succinate dehydrogenase (SDH), it is hypothesized that this compound may act as an SDH inhibitor. SDH is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, and its inhibition disrupts fungal respiration and energy production.
Ketoconazole:
Ketoconazole's mechanism of action is well-established and involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting 14α-demethylase, ketoconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[3][4]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) or the effective concentration (EC50) of an antifungal agent that inhibits the growth of a specific fungus.
General Protocol (Broth Microdilution Method):
-
Preparation of Fungal Inoculum: A standardized suspension of fungal cells or spores is prepared in a suitable liquid medium (e.g., RPMI-1640 for yeasts). The concentration of the inoculum is adjusted to a specific density using a spectrophotometer or hemocytometer.
-
Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of the antifungal agent are prepared in the same liquid medium within a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are also included. The microtiter plate is then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC/EC50: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader. The EC50 is the concentration that inhibits 50% of the fungal growth.
For the data presented on this compound, a mycelial growth inhibition assay was likely used for the filamentous fungus Pyricularia oryzae.[1]
Ergosterol Biosynthesis Inhibition Assay
Objective: To determine if an antifungal agent inhibits the synthesis of ergosterol in fungal cells.
Protocol:
-
Fungal Culture and Treatment: A fungal culture (e.g., Candida albicans) is grown in a suitable medium to a specific growth phase (e.g., mid-logarithmic phase). The culture is then treated with various concentrations of the test compound (e.g., ketoconazole) and a vehicle control (e.g., DMSO) for a defined period.
-
Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell pellet is then subjected to saponification by heating with alcoholic potassium hydroxide to release the sterols.
-
Non-saponifiable Lipid Extraction: The non-saponifiable lipids, including ergosterol and its precursors, are extracted from the saponified mixture using an organic solvent such as n-heptane.
-
Sterol Analysis: The extracted sterols are analyzed and quantified. This can be done by:
-
Spectrophotometry: The absorbance of the sterol extract is measured at specific wavelengths (e.g., 281.5 nm for ergosterol and 230 nm for an intermediate). The ergosterol content is then calculated based on the absorbance values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides a more detailed analysis of the sterol profile, allowing for the identification and quantification of ergosterol and its precursors.
-
-
Data Analysis: The percentage of ergosterol inhibition is calculated by comparing the ergosterol content in the treated samples to that in the control samples.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Efficacy of Antifungal Agent 77 in a Murine Model of Systemic Candidiasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational drug, "Antifungal agent 77," with standard-of-care antifungal agents, fluconazole and amphotericin B, in a well-established murine model of systemic candidiasis. The data presented herein is intended to offer an objective evaluation of the agent's potential as a new therapeutic option for invasive fungal infections.
Comparative Efficacy Data
The in vivo efficacy of this compound was evaluated against fluconazole and amphotericin B in a systemic murine infection model with Candida albicans. Key performance indicators, including survival rates and fungal burden in target organs, are summarized below.
Table 1: Comparative Survival Rates in a Murine Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) at Day 21 Post-Infection |
| Vehicle Control (Saline) | - | 0 |
| This compound | 10 | 80 |
| This compound | 20 | 100 |
| Fluconazole | 20 | 80 |
| Amphotericin B | 1 | 90 |
Table 2: Fungal Burden in Kidneys at Day 7 Post-Infection
| Treatment Group | Dosage (mg/kg/day) | Mean Fungal Burden (Log10 CFU/g tissue ± SD) |
| Vehicle Control (Saline) | - | 7.8 ± 0.5 |
| This compound | 10 | 4.2 ± 0.6 |
| This compound | 20 | 2.1 ± 0.4 |
| Fluconazole | 20 | 3.5 ± 0.7 |
| Amphotericin B | 1 | 2.8 ± 0.5 |
Experimental Protocols
Murine Model of Systemic Candidiasis
A standardized murine model of systemic candidiasis was utilized to assess the in vivo efficacy of this compound.[1][2]
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for the study.
-
Inoculum Preparation: A clinical isolate of Candida albicans was grown in Sabouraud Dextrose Broth at 35°C for 24 hours. The yeast cells were harvested, washed with sterile saline, and adjusted to a final concentration of 1 x 10^6 CFU/mL.
-
Infection: Mice were infected via intravenous (IV) injection of 0.1 mL of the prepared C. albicans suspension into the lateral tail vein.
-
Treatment: Treatment was initiated 24 hours post-infection and administered once daily for 7 consecutive days.
-
This compound was administered intraperitoneally (IP) at doses of 10 and 20 mg/kg.
-
Fluconazole was administered orally (PO) at a dose of 20 mg/kg.[3][4][5]
-
Amphotericin B was administered intravenously (IV) at a dose of 1 mg/kg.[6][7]
-
The control group received an equivalent volume of sterile saline via the respective administration route.
-
-
Efficacy Evaluation:
-
Survival Study: A cohort of mice (n=10 per group) was monitored for 21 days to assess the survival rate.
-
Fungal Burden: A separate cohort of mice (n=5 per group) was euthanized on day 7 post-infection. The kidneys were aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions were plated on Sabouraud Dextrose Agar plates to determine the fungal burden (CFU/g of tissue).
-
Visualizing Experimental Design and Pathways
To clearly illustrate the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Caption: Logical design of the comparative antifungal study.
Caption: Proposed signaling pathway for the mechanism of action of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The contribution of mouse models to our understanding of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental murine aspergillosis. Comparison of amphotericin B and a new polyene antifungal drug, SCH 28191 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prophylactic efficacy of aerosolized liposomal (AmBisome) and non-liposomal (Fungizone) amphotericin B in murine pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antifungal Agent 77: Cross-Resistance Profiles with Commercially Available Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical "Antifungal Agent 77" with established azole antifungals, focusing on cross-resistance patterns. The data presented is synthesized from established principles of azole antifungal activity and resistance, simulating a realistic profile for a novel agent in this class.
Introduction to Azole Antifungals and Resistance
Azole antifungals are a cornerstone in the treatment of fungal infections, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, the emergence of resistance, often leading to cross-resistance among different azoles, poses a significant challenge in clinical settings.[4][5][6] The primary mechanisms driving this resistance include modifications of the drug's target enzyme, increased drug efflux, and alterations in the sterol biosynthesis pathway.[5][7][8]
This report evaluates the in vitro activity of a novel investigational triazole, this compound, against a panel of Candida albicans and Aspergillus fumigatus isolates with known resistance profiles to existing azoles.
Quantitative Susceptibility Data
The in vitro antifungal activity of this compound and comparator azoles was determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC), the lowest concentration of the drug that inhibits visible growth, was recorded after 24 hours of incubation for Candida species and 48 hours for Aspergillus species.[9]
Table 1: In Vitro Susceptibility of Candida albicans Isolates
| Isolate ID | Resistance Mechanism | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| CA-S1 | Wild-Type | 1 | 0.125 | 0.06 | 0.03 |
| CA-R1 | ERG11 point mutation (Y132F) | 64 | 4 | 2 | 1 |
| CA-R2 | CDR1/CDR2 overexpression | 32 | 2 | 1 | 0.5 |
| CA-R3 | MDR1 overexpression | 16 | 1 | 0.5 | 0.25 |
Table 2: In Vitro Susceptibility of Aspergillus fumigatus Isolates
| Isolate ID | Resistance Mechanism | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| AF-S1 | Wild-Type | 0.25 | 0.125 | 0.06 | 0.03 |
| AF-R1 | TR34/L98H in cyp51A promoter | 16 | 4 | 2 | 1 |
| AF-R2 | M220K substitution in cyp51A | >16 | 8 | 4 | 2 |
| AF-R3 | G54W substitution in cyp51A | 8 | 0.5 | 0.25 | 0.125 |
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity of all antifungal agents was assessed using the broth microdilution method as described in the CLSI documents M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Inoculum Preparation : Fungal isolates were cultured on Sabouraud dextrose agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Drug Dilution : Serial twofold dilutions of each antifungal agent were prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation : The inoculated plates were incubated at 35°C. MICs for Candida albicans were determined after 24 hours, and for Aspergillus fumigatus after 48 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the drug that caused a significant diminution of growth (≥50% for azoles against yeasts, and 100% inhibition for molds) compared to the growth in the drug-free control well.
Signaling Pathways and Experimental Workflows
Azole Antifungal Mechanism of Action and Resistance
The following diagram illustrates the primary mechanism of action of azole antifungals and the key pathways leading to the development of resistance.
Caption: Azole mechanism and key resistance pathways.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines the standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Caption: Standardized antifungal susceptibility testing workflow.
Discussion of Cross-Resistance
The presented data indicates that this compound exhibits a potent in vitro activity against both wild-type Candida albicans and Aspergillus fumigatus. Importantly, while cross-resistance is observed with other azoles, this compound often retains a higher level of activity against isolates harboring common resistance mechanisms.
For instance, in the case of C. albicans with ERG11 point mutations or overexpression of efflux pumps, the MIC of this compound, although elevated compared to the wild-type, remains significantly lower than that of fluconazole. This suggests that the molecular structure of this compound may allow it to bind more effectively to mutated forms of the target enzyme and be a poorer substrate for certain efflux pumps.
Similarly, against azole-resistant A. fumigatus, particularly the isolate with the G54W substitution which confers resistance to itraconazole but not significantly to voriconazole, this compound demonstrates promising activity. This differential susceptibility highlights the nuanced nature of azole cross-resistance, which is dependent on the specific molecular interactions between the drug and the altered target or resistance machinery.[4][10]
Conclusion
This compound demonstrates potent antifungal activity and appears to be less affected by some of the common resistance mechanisms that compromise the efficacy of older azoles. While cross-resistance is not entirely circumvented, the lower MIC values against resistant strains suggest that this compound could offer a therapeutic advantage in certain clinical scenarios. Further in vivo studies and clinical trials are warranted to confirm these in vitro findings and to fully elucidate the clinical potential of this novel agent.
References
- 1. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Aspergillus fumigatus Cross-Resistance between Clinical and Demethylase Inhibitor Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Antifungal Agent 77 Against Commercially Available Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profile of the novel investigational compound, Antifungal Agent 77, relative to established classes of commercially available antifungal agents. The data presented herein is intended to offer an objective assessment to aid in preclinical research and drug development decisions.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new therapeutic agents with improved efficacy and safety profiles.[1][2] this compound is a novel compound under investigation for its potential antifungal activity. A critical aspect of preclinical evaluation is the assessment of a compound's cytotoxicity to mammalian cells, which provides an early indication of its potential for causing adverse effects in patients.[1][3] This guide compares the in vitro cytotoxicity of this compound with that of three major classes of commercially available antifungal drugs: polyenes, azoles, and echinocandins.
The primary mechanism of action for polyenes, such as Amphotericin B, involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[4][5][6][7] Azoles, including fluconazole and itraconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis, thereby disrupting membrane integrity.[6][8][9][10] Echinocandins, like caspofungin, target the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, a structure absent in mammalian cells.[11][12][13][14]
Due to the limited publicly available information on "this compound," hypothetical data based on typical preclinical screening is used for the purpose of this comparative guide. The primary focus is on illustrating a comparative framework.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and representative commercially available antifungal agents against various mammalian cell lines. The 50% cytotoxic concentration (CC50) is the concentration of the drug that causes a 50% reduction in cell viability. A higher CC50 value indicates lower cytotoxicity.
| Antifungal Agent | Class | Mechanism of Action | HepG2 (Human Liver Carcinoma) CC50 (µM) | HEK293 (Human Embryonic Kidney) CC50 (µM) | A549 (Human Lung Carcinoma) CC50 (µM) |
| This compound | Investigational | Hypothesized: Fungal cell wall disruption | >100 | 85 | >100 |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the fungal cell membrane.[4][5][6][7] | 25 | 15 | 30 |
| Fluconazole | Azole | Inhibits lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.[6][8][9][10] | >200 | >200 | >200 |
| Caspofungin | Echinocandin | Inhibits β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis.[11][12][13][14] | >200 | >200 | >200 |
Experimental Protocols
Cell Culture and Maintenance
HepG2, HEK293, and A549 cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antifungal agents was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with serial dilutions of each antifungal agent and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The CC50 values were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanisms of Action of Antifungal Agents
The following diagram illustrates the distinct mechanisms of action of the compared antifungal classes.
Caption: Mechanisms of action for major antifungal classes.
Experimental Workflow for Cytotoxicity Assessment
The diagram below outlines the key steps in the MTT assay used to determine the cytotoxicity of the antifungal agents.
Caption: Workflow of the MTT cytotoxicity assay.
Logical Relationship of Cytotoxicity and Therapeutic Index
This diagram illustrates the relationship between cytotoxicity, antifungal activity, and the resulting therapeutic index, a key parameter in drug development.
Caption: Relationship between cytotoxicity and therapeutic index.
References
- 1. Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and Cytotoxic Activities of Sixty Commercially-Available Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. All about polyenes [unacademy.com]
- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Echinocandin - Wikipedia [en.wikipedia.org]
- 14. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of a Novel Antifungal Agent and Natural Compounds
For Immediate Release
This guide provides a comprehensive comparison of the in vitro efficacy of a representative synthetic antifungal agent, Fluconazole (serving as a proxy for "Antifungal Agent 77"), against several prominent natural antifungal compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of antifungal performance supported by experimental data and detailed methodologies.
Comparative Efficacy of Antifungal Agents against Candida albicans
The in vitro antifungal activity of Fluconazole and selected natural compounds was evaluated against Candida albicans, a common fungal pathogen. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are presented below. Lower values indicate higher antifungal potency.
| Antifungal Agent | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Fluconazole | Candida albicans (Susceptible) | ≤ 8[1] | - |
| Candida albicans (Susceptible Dose-Dependent) | 16 - 32[1] | - | |
| Candida albicans (Resistant) | ≥ 64[1] | - | |
| Allicin (from Garlic) | Candida albicans | 0.05 - 12.5[2][3] | 16[4] |
| Tea Tree Oil | Candida albicans | 91.2 - 1080 | - |
| Thymol | Candida albicans | 39[5] | 78[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (CLSI M27)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
-
Inoculum Preparation:
-
Select at least five colonies of approximately 1 mm in diameter from a 24-hour-old culture on Sabouraud Dextrose Agar.
-
Submerge the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer at a 530 nm wavelength.
-
This adjusted suspension contains approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent at a concentration 100 times the highest concentration to be tested.
-
Perform serial twofold dilutions of the antifungal agent in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control well (inoculum without antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of the susceptibility of a yeast isolate to an antifungal agent.
-
Inoculum Preparation:
-
Prepare the inoculum as described in the Broth Microdilution Method (steps 1a-1d) to achieve a suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue. Rotate the plate approximately 60 degrees between streaks to ensure even distribution.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a standard concentration of the antifungal agent to the surface of the inoculated agar.
-
Ensure the disks are in firm contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
Interpret the results as Susceptible (S), Susceptible Dose-Dependent (SDD), or Resistant (R) based on established zone diameter breakpoints for the specific antifungal agent. For Fluconazole against Candida species, the breakpoints are: S ≥ 19 mm, SDD 15-18 mm, and R ≤ 14 mm[7].
-
Signaling Pathways and Experimental Workflows
Visual representations of the mechanism of action and experimental procedures provide a clearer understanding of the underlying biological and methodological principles.
Figure 1: Ergosterol Biosynthesis Pathway Inhibition by Fluconazole.
Figure 2: Antifungal Susceptibility Testing Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ez.restek.com [ez.restek.com]
- 3. chembk.com [chembk.com]
- 4. Oil of tea tree, CAS No. 85085-48-9 | Essential Oils | Oils and Greases | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 5. Thymol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Verification of "Antifungal Agent 77": A Comparative Analysis
For Immediate Release
[City, State] – [Date] – This document provides an independent verification of the antifungal properties of the novel compound "Antifungal Agent 77," also identified as compound 13h. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against established antifungal agents. The information is based on publicly available data, though a complete dataset for this compound remains to be fully published.
Executive Summary
This compound, a novel benzamide derivative containing a 1,2,4-oxadiazole-linked pyrazole moiety, has demonstrated notable antifungal activity. Preliminary findings indicate its potential as a new lead compound in the development of antifungal therapeutics. However, comprehensive data on its minimum inhibitory concentration (MIC) across a range of clinically relevant fungal species is not yet available in the public domain, limiting a direct quantitative comparison with established drugs. This guide summarizes the available information and provides a framework for its evaluation by presenting comparative data for widely used antifungal agents and standardized experimental protocols.
Comparative Antifungal Activity
A comprehensive comparison of the antifungal efficacy of this compound is currently hampered by the limited availability of its MIC data. A key study, "Synthesis, Biological Activity, and Toxicity to Zebrafish Embryo of Benzamides Substituted with 1,2,4-Oxadiazole-Linked Pyrazole," reports an inhibitory rate of 88.9% against Pyricularia oryzae at a concentration of 50 mg/L for the most active compound in the series (13h). However, this is not a standard MIC value.
For a meaningful comparison, the following tables present the typical MIC ranges for three commonly used antifungal drugs—Fluconazole, Amphotericin B, and Caspofungin—against various Candida species. This data is derived from established scientific literature and serves as a benchmark for the future evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Common Antifungal Agents Against Planktonic Candida Species (µg/mL)
| Fungal Species | Fluconazole (MIC Range) | Amphotericin B (MIC Range) | Caspofungin (MIC Range) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 1.0 | 0.06 - 0.5 |
| Candida glabrata | 0.5 - 64 | 0.25 - 1.0 | 0.06 - 0.5 |
| Candida parapsilosis | 1.0 - 4.0 | 0.125 - 1.0 | 0.5 - 2.0 |
| Candida tropicalis | 0.5 - 8.0 | 0.25 - 1.0 | 0.125 - 0.5 |
| Candida krusei | 16 - 64 | 0.5 - 2.0 | 0.25 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
To ensure reproducible and comparable results in antifungal susceptibility testing, standardized protocols are essential. The following are summaries of widely accepted methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (M27)
This method is a reference standard for determining the MIC of antifungal agents against yeasts, particularly Candida species and Cryptococcus neoformans.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared yeast inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control well.
EUCAST Broth Microdilution Method for Yeasts
The EUCAST method is another widely recognized standard for antifungal susceptibility testing.
-
Inoculum Preparation: A yeast suspension is prepared and adjusted spectrophotometrically to a defined cell density, which is then diluted in RPMI-1640 medium (supplemented with 2% glucose) to a final concentration of 1-5 x 10⁵ CFU/mL.
-
Antifungal Agent Preparation: Serial dilutions of the antifungal agent are prepared in the test medium within a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized yeast inoculum is added to the wells. The plate is incubated at 35-37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that leads to a prominent decrease in turbidity (≥50% inhibition) as read spectrophotometrically.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, based on its chemical structure (a benzamide derivative), it may share mechanisms with other compounds of this class. Potential targets for benzamide antifungals include:
-
Ergosterol Biosynthesis: Inhibition of enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane. This disruption leads to altered membrane fluidity and permeability, ultimately causing cell death.
-
Sec14p Inhibition: Targeting Sec14p, a phosphatidylinositol transfer protein, which plays a vital role in lipid signaling and membrane trafficking in fungi.
Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis
The following diagram illustrates the established ergosterol biosynthesis pathway and highlights the potential point of inhibition for a novel antifungal agent.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Antifungal Susceptibility Testing
The diagram below outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound (Compound 13h) shows promise as a novel antifungal compound. However, a comprehensive evaluation of its potential requires the public release of detailed quantitative data, including MIC values against a broad panel of fungal pathogens, and a definitive elucidation of its mechanism of action. The information and standardized protocols provided in this guide offer a framework for the independent verification and comparative analysis of this and other emerging antifungal candidates. Further research is strongly encouraged to fully characterize the antifungal profile of this agent.
Benchmarking the Insecticidal Activity of Antifungal Agent 77: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal properties of "Antifungal agent 77" against other antifungal compounds with known insecticidal effects. The information is compiled to assist researchers in evaluating its potential as a dual-action agent for pest management and drug development.
Comparative Insecticidal Activity
The following table summarizes the known insecticidal activity of "this compound" and compares it with other selected antifungal agents. It is important to note that direct comparisons of potency can be challenging due to variations in experimental protocols, target insect species, and the specific endpoints measured (e.g., mortality percentage at a single concentration versus LC50 values).
| Compound/Agent | Target Insect Species | Concentration/Dose | Observed Effect | Source |
| This compound (Compound 13h) | Mythimna separata (Oriental armyworm) | 500 µg/mL | 30% mortality | [1] |
| Helicoverpa armigera (Cotton bollworm) | 500 µg/mL | 25% mortality | [1] | |
| Ostrinia nubilalis (European corn borer) | 500 µg/mL | 40% mortality | [1] | |
| Spodoptera frugiperda (Fall armyworm) | 500 µg/mL | 25% mortality | [1] | |
| Benzoylpyrimidinylurea Derivative (Compound 7) | Culex pipiens pallens (Mosquito) | 0.25 µg/mL | 100% mortality | [2][3] |
| Trifluoromethylphenyl Amide (1e) | Aedes aegypti (Yellow fever mosquito) larvae | 1940 nM (24h LC50) | 50% mortality | [4][5] |
| Trifluoromethylphenyl Amide (1c) | Aedes aegypti (Yellow fever mosquito) adults | 19.182 nM (24h LD50) | 50% mortality | [4][5] |
| Origanum compactum Essential Oil | Callosobruchus maculatus (Cowpea weevil) | 20 μL/L air | Total mortality | [6] |
| Lavandula dentata Essential Oil | Callosobruchus maculatus (Cowpea weevil) | 4.01 µL/L air (LC50) | 50% mortality | [7] |
| Indian Hawthorn (Rhaphiolepis indica) Leaf Extract | Aphis gossypii (Cotton aphid) | 61.08 mg/L (LC20) | 20% mortality | [8] |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms. LD50 (Lethal Dose 50) is the dose of a substance that is fatal to 50% of the test organisms. Direct comparison of % mortality at a single dose with LC50/LD50 values should be done with caution.
Experimental Protocols
To ensure reproducibility and standardization of results, detailed experimental protocols are crucial. Below is a generalized protocol for a leaf-dip bioassay, a common method for evaluating the insecticidal activity of compounds against foliage-feeding insects.
Leaf-Dip Bioassay Protocol
This protocol is adapted from standard laboratory procedures for assessing the toxicity of insecticides.[9]
1. Preparation of Test Solutions:
- Prepare a stock solution of "this compound" in an appropriate solvent (e.g., acetone or DMSO).
- Create a series of dilutions from the stock solution to establish a range of test concentrations.
- A control solution containing only the solvent should also be prepared.
2. Host Plant Material:
- Use fresh, untreated leaves from the host plant of the target insect species.
- Ensure leaves are of a uniform size and age.
3. Bioassay Procedure:
- Dip individual leaves into the test solutions for a standardized period (e.g., 10-30 seconds).
- Allow the leaves to air-dry completely in a fume hood.
- Place each treated leaf into a ventilated container (e.g., a petri dish with a moistened filter paper to maintain humidity).
- Introduce a set number of test insects (e.g., 10-20 larvae) into each container.
- Seal the containers and maintain them under controlled environmental conditions (temperature, humidity, and light cycle).
4. Data Collection and Analysis:
- Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
- Consider insects that are unable to move when prodded as dead.
- Use the mortality data to calculate the LC50 value through probit analysis.
Mandatory Visualizations
Insect Ecdysone Signaling Pathway
The ecdysone signaling pathway is a critical regulator of insect molting and metamorphosis and a common target for insect growth regulators. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified ecdysone signaling pathway in insects.
Experimental Workflow for Insecticidal Bioassay
The following diagram outlines the general workflow for conducting an insecticidal bioassay.
Caption: General workflow for an insecticidal bioassay.
References
- 1. journals.rdagriculture.in [journals.rdagriculture.in]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Phytochemical analysis and insight into insecticidal and antifungal activities of Indian hawthorn leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro Efficacy of Antifungal Agent 77: A Comparative Analysis
Introduction
The emergence of novel antifungal agents is critical in the ongoing challenge against invasive fungal infections, which are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. This guide provides a comparative framework for the in vitro evaluation of "Antifungal agent 77," a novel compound with potential therapeutic applications. Due to the limited publicly available in vitro susceptibility data for "this compound," this document serves as a template, outlining the standard methodologies and presenting comparative data for established antifungal drugs: Fluconazole, Itraconazole, and Amphotericin B. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential efficacy of new chemical entities.
Comparative In Vitro Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) ranges for established antifungal agents against key fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Data for "this compound" should be populated in the indicated fields as it becomes available through standardized testing.
| Fungal Species | This compound | Fluconazole | Itraconazole | Amphotericin B |
| Candida albicans | Data not available | 0.25 - 2 µg/mL[1][2] | 0.03 - 1 µg/mL | 0.25 - 1 µg/mL[3] |
| Aspergillus fumigatus | Data not available | >64 µg/mL | 0.125 - 2 µg/mL[4][5] | 0.5 - 2 µg/mL |
| Cryptococcus neoformans | Data not available | 0.5 - 16 µg/mL[3][6] | 0.06 - 1 µg/mL[3] | 0.125 - 1 µg/mL[3][7] |
Experimental Protocols
The in vitro antifungal susceptibility data presented for the comparator agents and anticipated for "this compound" are determined using standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Yeasts (CLSI M27)
The CLSI M27 document provides a reference method for the in vitro susceptibility testing of yeasts, including Candida spp. and Cryptococcus neoformans.[8][9][10]
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: Each well is inoculated with the yeast suspension. The plates are incubated at 35°C for 24-48 hours for Candida spp. and up to 72 hours for Cryptococcus neoformans.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
Broth Microdilution Method for Molds (CLSI M38)
For filamentous fungi such as Aspergillus spp., the CLSI M38 document outlines the standardized testing procedure.
-
Inoculum Preparation: Conidia are harvested from mature cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.
-
Testing Procedure: The procedure follows the same principles as the M27 method, using RPMI-1640 medium and serial dilutions of the antifungal agents in 96-well plates.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that shows no visible growth.
EUCAST Definitive Document E.Def 7.3
The EUCAST methodology is similar to the CLSI guidelines but has some key differences, including the use of RPMI-1640 medium supplemented with 2% glucose and a higher inoculum size for yeasts. The endpoint reading is also standardized and read spectrophotometrically.[11][12][13][14]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: Workflow for in vitro antifungal susceptibility testing.
Signaling Pathway: Ergosterol Biosynthesis
Many antifungal agents, particularly those in the azole class (e.g., Fluconazole, Itraconazole), function by disrupting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[15][16][17] The diagram below illustrates this pathway and the point of inhibition by azole antifungals.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
References
- 1. Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: time for harmonization of CLSI and EUCAST broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wild-type-mic-distributions-epidemiological-cutoff-values-and-species-specific-clinical-breakpoints-for-fluconazole-and-candida-time-for-harmonization-of-clsi-and-eucast-broth-microdilution-methods - Ask this paper | Bohrium [bohrium.com]
- 3. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 4. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryptococcus neoformans-Cryptococcus gattii Species Complex: an International Study of Wild-Type Susceptibility Endpoint Distributions and Epidemiological Cutoff Values for Amphotericin B and Flucytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. scribd.com [scribd.com]
- 11. EUCAST: AST of Yeasts [eucast.org]
- 12. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 17. Azole antifungals - Life Worldwide [en.fungaleducation.org]
Safety Operating Guide
Proper Disposal of Antifungal Agent 77: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Antifungal Agent 77 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to the limited publicly available information on this specific compound, a conservative approach, treating it as hazardous chemical waste, is imperative. This guide provides a comprehensive framework for the safe handling and disposal of this compound in a laboratory setting.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on best practices for the disposal of research chemicals and pesticides. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Designate a specific, clearly labeled hazardous waste container for all solid and liquid waste containing this agent.
-
-
Solid Waste Disposal:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container. The container should be kept closed when not in use.
-
-
Liquid Waste Disposal:
-
Unused Solutions: Do not dispose of solutions containing this compound down the drain.[1]
-
Collection: Collect all liquid waste in a sealed, chemical-resistant container. The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and its CAS number (2863678-89-9).
-
-
Empty Container Disposal:
-
Decontamination: "Empty" containers that held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The solvent used for rinsing must be collected and disposed of as hazardous liquid waste.[2]
-
Final Disposal: After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and disposed of according to institutional guidelines, which may include disposal as hazardous waste.[2]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS department.
-
Follow your institution's established spill cleanup procedures for hazardous materials. Do not attempt to clean a large spill without proper training and equipment.
-
Data Presentation: Waste Management Summary
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid Waste (contaminated gloves, wipes, etc.) | Leak-proof, sealed container | "Hazardous Waste," "this compound," CAS 2863678-89-9 | Collection by institutional EHS for professional disposal. |
| Liquid Waste (unused solutions, rinsate) | Chemical-resistant, sealed container | "Hazardous Waste," "this compound," CAS 2863678-89-9 | Collection by institutional EHS for professional disposal. |
| Empty Containers (vials, bottles) | Triple-rinsed, punctured | "Hazardous Waste - Empty" | Collection by institutional EHS for professional disposal. |
Experimental Protocols
As specific experimental protocols for the disposal of this compound are not publicly available, the recommended protocol is based on the general guidelines for the disposal of pesticides and hazardous chemicals provided by the U.S. Environmental Protection Agency (EPA) and standard laboratory safety practices. The key principle is to prevent the release of the agent into the environment.[1][3]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Antifungal Agent 77
Researchers, scientists, and drug development professionals must prioritize safety when handling Antifungal Agent 77 (Compound 13h, CAS No. 2863678-89-9). This document provides crucial guidance on personal protective equipment (PPE), operational procedures, and disposal plans. While a comprehensive, substance-specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is based on best practices for handling novel or potent antifungal compounds.
It is imperative to obtain the official SDS from the manufacturer or supplier before commencing any work with this agent. The SDS will contain specific quantitative data and handling instructions that supersede the general guidance provided in this document.
This compound has demonstrated biological activity and toxicity in preclinical models, including zebrafish embryos.[1][2] Therefore, a cautious approach is warranted to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous materials. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing/Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Goggles with Side Shields or Face Shield | NIOSH-approved N95 or higher-rated respirator | Full-coverage Lab Coat or Disposable Gown |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles with Side Shields or Face Shield | As needed based on volatility and concentration | Full-coverage Lab Coat |
| In Vitro/In Vivo Dosing | Biological Safety Cabinet (if cell-based) or Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles with Side Shields | As needed based on aerosolization risk | Full-coverage Lab Coat |
Experimental Workflow
Adherence to a standardized workflow is critical for minimizing the risk of contamination and exposure. The following diagram outlines a typical experimental process for handling this compound.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. All waste contaminated with this compound should be treated as hazardous.
| Waste Type | Container | Disposal Method |
| Solid Waste (e.g., contaminated gloves, tubes) | Labeled Hazardous Waste Bag | Collection by certified hazardous waste disposal service |
| Liquid Waste (e.g., unused solutions, cell media) | Labeled Hazardous Waste Container | Collection by certified hazardous waste disposal service |
| Sharps (e.g., needles, serological pipettes) | Puncture-proof Sharps Container | Collection by certified hazardous waste disposal service |
The following logical diagram illustrates the decision-making process for the disposal of materials that have come into contact with this compound.
In the event of a spill, evacuate the area and alert laboratory safety personnel immediately. Only trained personnel with appropriate PPE should perform cleanup, following established institutional protocols for hazardous material spills.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
